5-Bromo-6-fluoro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNFNEIFQIAWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676896 | |
| Record name | 5-Bromo-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105391-70-6 | |
| Record name | 5-Bromo-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-fluoro-1H-indazole for Researchers, Scientists, and Drug Development Professionals
An essential building block in medicinal chemistry, 5-Bromo-6-fluoro-1H-indazole is a halogenated indazole derivative with significant potential in the development of novel therapeutics, particularly as a kinase inhibitor. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and insights into its biological relevance.
Core Physical and Chemical Properties
This compound, with the chemical formula C₇H₄BrFN₂ and a molecular weight of approximately 215.02 g/mol , is a compound of interest for its unique structural features that make it a valuable intermediate in organic synthesis.[1][2] While some sources describe it as a colorless to pale yellow liquid, others classify it as an off-white to light brown solid, indicating that its physical state at room temperature may vary depending on purity.[3][4] To ensure clarity, experimental determination of the melting point is crucial. Predicted values for its boiling point are around 332.2 ± 22.0 °C.[1][3]
A comprehensive summary of its physical and chemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrFN₂ | [1][2] |
| Molecular Weight | 215.02 g/mol | [1][2] |
| CAS Number | 105391-70-6 | [3] |
| Appearance | Colorless to pale yellow liquid OR Off-white to light brown solid | [3][4] |
| Boiling Point (Predicted) | 332.2 ± 22.0 °C | [1][3] |
| Density (Predicted) | 1.861 g/cm³ | [1][3] |
| pKa (Predicted) | 11.95 ± 0.40 | [3] |
| Refractive Index (Predicted) | 1.693 | [1][3] |
| Solubility | Soluble in most organic solvents, such as alcohols and ethers. | [3] |
Synthesis and Purification
A generalized workflow for the synthesis is depicted below:
Experimental Protocols
Synthesis of 5-Bromo-1H-indazole (Analogous Compound):
A representative protocol for a similar, non-fluorinated indazole provides valuable insight. To a solution of 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol), hydrazine (10 mL) is added. The reaction mixture is heated under gentle reflux for 4 hours. After cooling, excess hydrazine is removed under reduced pressure. Ethyl acetate (200 mL) is added, and the organic layer is washed with water and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by flash column chromatography to yield 5-bromoindazole.[6]
Purification by Crystallization:
Crystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful crystallization.
-
Solvent Screening: To identify a suitable solvent, small amounts of the crude product (20-30 mg) are tested with various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, water) at room and elevated temperatures to find a solvent that dissolves the compound when hot but not when cold.
-
Crystallization Procedure: The crude material is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are collected by vacuum filtration and washed with a small amount of the ice-cold solvent.
Spectroscopic and Spectrometric Analysis
Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For indazole derivatives, aromatic protons typically appear in the range of 7.0-8.5 ppm, while the N-H proton of the indazole ring appears as a broad singlet at a higher chemical shift (>10 ppm).[7]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. Aromatic carbons in indazoles are expected to resonate in the 110-150 ppm range.[7][8]
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
General Experimental Protocol for FTIR Spectroscopy (ATR method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[9]
-
Data Acquisition: Record a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum.
General Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and its isotopic distribution.
The following diagram illustrates a general workflow for the quality control of a synthesized indazole compound:
Reactivity and Stability
Indazole derivatives are generally stable compounds. However, they can undergo various chemical reactions. The bromine atom on the benzene ring can participate in cross-coupling reactions, such as Suzuki and Heck reactions, which are valuable for introducing further structural diversity. The indazole ring itself can be susceptible to oxidation under harsh conditions. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place to prevent degradation.[10]
Biological Activity and Applications in Drug Discovery
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[11] This is due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the ATP-binding site of kinases.[12]
Derivatives of bromo-indazoles have been investigated as potent inhibitors of various kinases involved in cancer signaling pathways, such as Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptors (FGFRs).[13][14] The bromine atom serves as a convenient handle for synthetic elaboration to explore different regions of the kinase binding pocket, aiding in the optimization of potency and selectivity. While specific biological targets for this compound are not extensively documented in the provided search results, its structural similarity to known kinase inhibitors suggests its potential as a valuable starting point for the development of new targeted therapies.
The following diagram illustrates the general mechanism of action for an indazole-based kinase inhibitor:
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 105391-70-6 [m.chemicalbook.com]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-Bromo-6-fluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry. This document details its chemical identity, molecular structure, physical and chemical properties, and provides detailed experimental protocols for its synthesis. Furthermore, it explores its significant application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors and Transient Receptor Potential A1 (TRPA1) antagonists. The information is presented to support and guide research and development activities in the pharmaceutical and chemical industries.
Chemical Identity and Molecular Structure
This compound is a substituted indazole derivative with the Chemical Abstracts Service (CAS) registry number 105391-70-6 .[1] Its molecular structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, which is further substituted with a bromine and a fluorine atom.
Molecular Formula: C7H4BrFN2[1][2]
Molecular Weight: 215.02 g/mol [1][2]
IUPAC Name: this compound[2]
Canonical SMILES: C1=C2C=NNC2=CC(=C1Br)F[2]
InChI Key: ZNNFNEIFQIAWNY-UHFFFAOYSA-N[3]
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Reference |
| Appearance | Off-white to light brown solid | Generic |
| Boiling Point (Predicted) | 332.2 ± 22.0 °C | [1] |
| Density (Predicted) | 1.861 g/cm³ | [1] |
| Flash Point (Predicted) | 154.7 ± 22.3 °C | [1] |
| pKa (Predicted) | 11.95 ± 0.40 | Generic |
| XLogP3 | 2.3 | [1] |
| Solubility | Soluble in most organic solvents, such as alcohols and ethers. | [4] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a two-step process starting from 4-bromo-3-fluoro-2-methylaniline. The following protocols are detailed based on patented synthetic methods.[5]
Step 1: Synthesis of 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone
This intermediate is synthesized from 4-bromo-3-fluoro-2-methylaniline via a cyclization reaction.
Reaction Scheme:
Experimental Procedure:
-
In a 1L four-necked flask, dissolve 20.4 g of 4-bromo-3-fluoro-2-methylaniline in 200 mL of toluene.
-
Heat the solution to 90°C.
-
Add 7.8 g of acetic acid.
-
Raise the temperature to 110°C and add 15.2 g of isoamyl nitrite dropwise, maintaining the reaction temperature at 110°C.
-
The reaction is monitored by thin-layer chromatography (TLC). After completion (approximately 2-5 hours), the reaction mixture is concentrated to dryness.
-
The residue is slurried with 200 mL of methanol and filtered.
-
The filter cake is dried to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.
-
Yield: Approximately 37.4% - 42.8%.[5]
Step 2: Synthesis of this compound
The final product is obtained by the deprotection of the acetyl group from the intermediate.
Reaction Scheme:
Experimental Procedure:
-
Dissolve 1.58 g (6.15 mmol) of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone in a solvent mixture of 20 mL of a 3M HCl aqueous solution and 4 mL of methanol.
-
Heat the reaction mixture to reflux at 90°C for 3 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Adjust the pH to 10 with a 1 M NaOH aqueous solution. A colorless solid will precipitate.
-
Collect the solid by filtration and dry it under a vacuum to afford the target product, this compound.
-
Yield: 1.22 g (93%).
Analytical Data
The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques.
| Analysis Type | Data |
| ¹H NMR (CDCl₃) | δ 9.0-10.20 (1H, br), 8.02 (1H, s), 7.97 (1H, d, J = 6.4 Hz), 7.28 (1H, s) |
| ¹³C NMR | Data can be obtained from suppliers upon request.[3] |
| Mass Spectrometry | Data can be obtained from suppliers upon request.[3] |
| HPLC | Purity analysis can be performed using standard HPLC methods.[6] |
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of pharmacologically active molecules, particularly in the domain of kinase inhibitors and ion channel modulators.
Scaffold for Kinase Inhibitors
The indazole core is recognized as a privileged scaffold in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions with the hinge region of the kinase domain. The bromo and fluoro substituents on the benzene ring of this compound offer vectors for further chemical modifications to enhance potency and selectivity against specific kinase targets.
Intermediate for TRPA1 Antagonists
This compound is utilized in the optimization and biological evaluation of [(trifluoromethyl)phenyl]indazoles as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel.[7][8][9] TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions, making its antagonists promising therapeutic agents. The development workflow for such antagonists is depicted below.
Caption: Drug discovery workflow for TRPA1 antagonists utilizing the indazole scaffold.
Safety and Handling
This compound is an organic compound with potential toxicity.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules with significant therapeutic potential. Its utility as a core scaffold in the development of kinase inhibitors and TRPA1 antagonists highlights its importance in modern drug discovery. This guide provides essential technical information to facilitate its use in research and development, from synthesis to application.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(105391-70-6) 1H NMR [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 6. 105391-70-6|this compound|BLD Pharm [bldpharm.com]
- 7. Discovery of a Series of Indazole TRPA1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Series of Indazole TRPA1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of 5-Bromo-6-fluoro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 5-Bromo-6-fluoro-1H-indazole. The structural characterization of this compound is essential for its application in medicinal chemistry and drug development. This document outlines the key analytical techniques used for its identification and characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of the spectral data are presented to support research and quality control efforts.
Spectroscopic & Spectrometric Data Summary
The structural elucidation of this compound is achieved through a combination of NMR, IR, and MS techniques. The quantitative data from these analyses are summarized in the tables below.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
Note: The following data is representative and may vary based on the solvent and spectrometer frequency used. Specific experimental data should be acquired for definitive characterization.
| ¹H NMR | ¹³C NMR (Predicted) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| ~8.10 (s, 1H) | H3 | ~155 (d, ¹JCF) | C6 (bearing F) |
| ~7.85 (d, ³JHF, 1H) | H7 | ~141.0 | C7a |
| ~7.50 (d, ⁴JHF, 1H) | H4 | ~136.0 | C3 |
| ~13.2 (br s, 1H) | NH | ~122.0 | C3a |
| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz | ~115 (d, ²JCF) | C5 (bearing Br) | |
| ~110 (d, ²JCF) | C7 | ||
| ~100 (d, ³JCF) | C4 |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Absorption Band (cm⁻¹) | Functional Group Assignment | Intensity |
| 3100-3000 | N-H Stretch | Medium-Broad |
| 1620-1580 | C=C Aromatic Ring Stretch | Medium |
| 1500-1450 | C=N Stretch | Medium |
| 1250-1150 | C-F Stretch | Strong |
| 850-750 | C-H Aromatic Bending | Strong |
| 650-550 | C-Br Stretch | Medium |
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion Assignment | Notes |
| 214/216 | [M]⁺˙ | Molecular ion peak with a characteristic ~1:1 isotopic pattern for Bromine. |
| 215/217 | [M+H]⁺ | Protonated molecular ion, commonly observed with Electrospray Ionization (ESI). |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required.[2]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[3]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[5]
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[5]
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[6]
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in an appropriate solvent system for infusion or LC-MS analysis.[6]
-
Filter the final solution to remove any particulates if necessary.[6]
Data Acquisition:
-
The sample is introduced into the ion source, where molecules are ionized. In EI, high-energy electrons bombard the sample, often causing fragmentation.[7] ESI is a softer ionization technique that typically produces the protonated molecular ion [M+H]⁺.[5]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[7]
-
A mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic methods.
Caption: Workflow for structural elucidation of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. webassign.net [webassign.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Solubility of 5-Bromo-6-fluoro-1H-indazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-6-fluoro-1H-indazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The protocols outlined below are designed to yield reliable and reproducible results for drug development and process chemistry applications.
Introduction to the Solubility of this compound
This compound is a heterocyclic compound with applications as a building block in the synthesis of pharmacologically active molecules. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development.
General qualitative assessments indicate that this compound is soluble in most common organic solvents, particularly polar protic and aprotic solvents. It is reported to be soluble in alcohols and ethers.[1] Additionally, it is suggested to be sparingly soluble in water but may dissolve in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] However, for precise process control and the development of robust synthetic and formulation protocols, quantitative solubility data is essential. This guide provides the methodology to establish such data.
Physicochemical Properties of this compound
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties can influence its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | PubChem[3] |
| Molecular Weight | 215.02 g/mol | PubChem[3] |
| XLogP3 | 2.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
Experimental Protocol for Solubility Determination
The following protocol details the equilibrium shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a compound.[4] The concentration of the dissolved solute in the saturated solution is then quantified using High-Performance Liquid Chromatography (HPLC), a common and accurate analytical method.[5][6][7]
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetone, Tetrahydrofuran (THF), Diethyl Ether, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and UV detection wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Inject the prepared sample solutions and the standard solutions into the HPLC system.
-
Record the peak areas from the chromatograms.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Data Presentation
The experimentally determined solubility data should be recorded in a structured table for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Measurement |
| Methanol | 25 | Experimental Value | Shake-Flask / HPLC-UV |
| Ethanol | 25 | Experimental Value | Shake-Flask / HPLC-UV |
| Isopropanol | 25 | Experimental Value | Shake-Flask / HPLC-UV |
| Acetone | 25 | Experimental Value | Shake-Flask / HPLC-UV |
| Tetrahydrofuran | 25 | Experimental Value | Shake-Flask / HPLC-UV |
| Diethyl Ether | 25 | Experimental Value | Shake-Flask / HPLC-UV |
| Dimethyl Sulfoxide | 25 | Experimental Value | Shake-Flask / HPLC-UV |
| N,N-Dimethylformamide | 25 | Experimental Value | Shake-Flask / HPLC-UV |
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
- 1. chembk.com [chembk.com]
- 2. CAS 105391-70-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-fluoro-1H-indazole from 3-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-6-fluoro-1H-indazole, a valuable building block in medicinal chemistry, starting from the readily available precursor, 3-fluoro-2-methylaniline. The synthesis is conceptualized as a three-step process involving bromination, diazotization with concomitant cyclization, and a final deprotection step. This guide offers detailed experimental protocols, structured data tables for key quantitative parameters, and workflow visualizations to facilitate a thorough understanding of the synthetic process.
Synthetic Pathway Overview
The synthesis of this compound from 3-fluoro-2-methylaniline is proposed to proceed through the following key transformations:
-
Bromination: Electrophilic aromatic substitution on 3-fluoro-2-methylaniline to introduce a bromine atom at the 4-position, yielding 4-bromo-3-fluoro-2-methylaniline.
-
Diazotization and Cyclization: Conversion of the amino group of 4-bromo-3-fluoro-2-methylaniline into a diazonium salt, followed by an intramolecular cyclization involving the ortho-methyl group to form the indazole ring. This step may involve the use of a protecting group on the indazole nitrogen, such as an acetyl group, which is introduced during the reaction.
-
Deprotection: Removal of the protecting group from the indazole nitrogen to yield the final product, this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on analogous procedures for the synthesis of structurally related compounds and are intended as a guide for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline
This step involves the regioselective bromination of 3-fluoro-2-methylaniline. The directing effects of the amino, fluoro, and methyl groups favor the introduction of the bromine atom at the position para to the strongly activating amino group.
Methodology:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-fluoro-2-methylaniline in acetonitrile.
-
Cool the solution to below 10°C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) in acetonitrile dropwise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite and stir for 15-30 minutes.
-
Adjust the pH of the mixture to 9-10 with an aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-bromo-3-fluoro-2-methylaniline.
| Parameter | Value |
| Starting Material | 3-fluoro-2-methylaniline |
| Reagents | N-bromosuccinimide (NBS), Sodium Bisulfite, Sodium Hydroxide |
| Solvent | Acetonitrile, Ethyl Acetate |
| Reaction Temperature | 0-10°C (addition), Room Temperature (reaction) |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
Table 1: Quantitative data for the synthesis of 4-bromo-3-fluoro-2-methylaniline.
Step 2: Synthesis of 1-acetyl-5-bromo-6-fluoro-1H-indazole
This step involves the diazotization of the amino group of 4-bromo-3-fluoro-2-methylaniline, followed by an intramolecular cyclization that engages the ortho-methyl group to form the indazole ring. Acetic anhydride is used both as a solvent and as a protecting group precursor for the indazole nitrogen.
Methodology:
-
In a reaction vessel, dissolve 4-bromo-3-fluoro-2-methylaniline in acetic anhydride.
-
Add isoamyl nitrite to the solution at room temperature.
-
Heat the reaction mixture to 110-120°C and maintain for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess acetic anhydride and other volatile components.
-
The crude residue, 1-acetyl-5-bromo-6-fluoro-1H-indazole, can be used in the next step without further purification or can be purified by column chromatography.
| Parameter | Value |
| Starting Material | 4-bromo-3-fluoro-2-methylaniline |
| Reagents | Acetic Anhydride, Isoamyl Nitrite |
| Reaction Temperature | 110-120°C |
| Reaction Time | 3-5 hours |
| Typical Yield | 40-50% |
Table 2: Quantitative data for the synthesis of 1-acetyl-5-bromo-6-fluoro-1H-indazole.
Step 3: Synthesis of this compound
The final step is the deprotection of the N-acetylated indazole to yield the target compound.
Methodology:
-
Dissolve the crude 1-acetyl-5-bromo-6-fluoro-1H-indazole in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, a precipitate of the product should form. Add additional water to ensure complete precipitation.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
| Parameter | Value |
| Starting Material | 1-acetyl-5-bromo-6-fluoro-1H-indazole |
| Reagents | Sodium Hydroxide |
| Solvent | Methanol, Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Table 3: Quantitative data for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis, highlighting the key transformations and intermediates, is presented below.
Caption: Logical flow of the synthesis of this compound.
This in-depth technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements. The structured data and visual aids are intended to streamline the process for professionals in drug development and scientific research.
An In-depth Technical Guide to the 5-Bromo-6-fluoro-1H-indazole Scaffold: Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of the 5-Bromo-6-fluoro-1H-indazole scaffold, a key building block in medicinal chemistry. This document summarizes its physicochemical properties, explores its reactivity in key synthetic transformations, and discusses its stability profile. Detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows are included to support researchers in the effective utilization of this versatile scaffold.
Physicochemical Properties
The this compound scaffold possesses a unique combination of substituents that influence its electronic properties, solubility, and reactivity. The electron-withdrawing nature of the bromine and fluorine atoms can impact the acidity of the N-H proton and the reactivity of the indazole ring system.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | --INVALID-LINK-- |
| Molecular Weight | 215.02 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Melting Point | -32°C (Predicted) | --INVALID-LINK-- |
| Boiling Point | 62°C (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in most organic solvents (e.g., alcohols, ethers) | --INVALID-LINK-- |
| pKa | Not experimentally determined for this specific isomer. The indazole core generally has a pKa in the range of 1.2-1.4 for the protonated form and 13.8-14.0 for the neutral form. The electron-withdrawing substituents on this compound are expected to decrease these values slightly. | General Indazole Chemistry |
| LogP | 2.3 (Predicted) | --INVALID-LINK-- |
Reactivity Profile
The this compound scaffold offers several sites for chemical modification, making it a valuable intermediate for the synthesis of diverse compound libraries. The key reactive handles are the bromine atom at the 5-position, the acidic proton on the pyrazole nitrogen, and the benzene ring, which can undergo electrophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
2.1.1. Suzuki-Miyaura Coupling
| Reaction | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Arylation with Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 70-95 (for related 5-bromoindazoles) |
| Heteroarylation with 2-Thiopheneboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 80 | 80-90 (for related 5-bromoindazoles) |
2.1.2. Buchwald-Hartwig Amination
This reaction allows for the formation of carbon-nitrogen bonds, introducing various amine functionalities at the C5 position.
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | |---|---|---|---|---|---| | Amination with Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 85-95 (for related bromo-heterocycles) | | Amination with Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 70-85 (for related bromo-heterocycles) |
N-Functionalization
The acidic N-H proton of the indazole ring can be readily deprotonated with a suitable base, allowing for subsequent alkylation, arylation, or acylation at the N1 or N2 position. The regioselectivity of these reactions is influenced by the nature of the electrophile, the base, and the solvent used. Generally, N1 substitution is thermodynamically favored.
Electrophilic Aromatic Substitution
The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (bromo, fluoro, and the pyrazole ring) will influence the position of the incoming electrophile. Due to the electron-withdrawing nature of the halogens, these reactions may require harsher conditions compared to unsubstituted indazole. The most likely positions for substitution are C4 and C7.
Stability Profile
The stability of the this compound scaffold is a critical consideration for its storage, handling, and application in drug development. While specific quantitative stability data for this isomer is limited, the following general observations can be made based on the chemistry of related compounds.
-
Thermal Stability: Halogenated heterocyclic compounds generally exhibit good thermal stability. However, at very high temperatures, decomposition with the release of HBr and HF is possible. It is recommended to store the compound in a cool place.
-
Photostability: Aromatic bromine compounds can be susceptible to photodegradation through the cleavage of the C-Br bond upon exposure to UV light. Fluorinated aromatic compounds, however, can exhibit enhanced photostability. It is advisable to store the compound protected from light.
-
Hydrolytic Stability: The indazole ring is generally stable to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, degradation may occur over extended periods or at elevated temperatures.
-
Oxidative Stability: The indazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. Contact with strong oxidizing agents should be avoided.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific applications.
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of a related isomer, 5-bromo-4-fluoro-1H-indazole.
Step 1: Bromination of 3-fluoro-2-methylaniline
-
Dissolve 3-fluoro-2-methylaniline in acetonitrile.
-
Cool the solution to 0-10°C.
-
Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
Stir the reaction for 1-2 hours.
-
Quench the reaction with sodium bisulfite solution.
-
Extract the product with an organic solvent and purify by chromatography to obtain 4-bromo-3-fluoro-2-methylaniline.
Step 2: Diazotization and Cyclization
-
Dissolve the 4-bromo-3-fluoro-2-methylaniline in a suitable solvent (e.g., acetic acid).
-
Add a nitrite source (e.g., isoamyl nitrite) dropwise at an elevated temperature (e.g., 110°C).
-
Heat the reaction for several hours until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify the intermediate.
Step 3: Deprotection (if necessary) If an acetyl protecting group is introduced during the cyclization, it can be removed by hydrolysis with a base such as sodium hydroxide or potassium carbonate in a mixture of methanol and water at room temperature.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture under an inert atmosphere.
-
Heat the reaction to 90-100°C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of this compound with Morpholine
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by morpholine (1.2 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube and heat the reaction mixture to 100-110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: A representative workflow for the synthesis and functionalization of the this compound scaffold.
VEGFR-2 Signaling Pathway
Derivatives of the bromo-indazole scaffold have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Bromo-Fluoro-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation of bromine and fluorine atoms into the indazole nucleus has emerged as a powerful strategy to modulate and enhance these properties, leading to the discovery of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these halogenated indazoles, with a focus on their anticancer, antimicrobial, and kinase inhibitory effects. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.
Anticancer Activity
Bromo-fluoro-indazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes such as proliferation, survival, and angiogenesis.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of various bromo-fluoro-indazole derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| BF-IND-01 | 6-bromo-5-fluoro-1H-indazole | A549 (Lung) | 5.2 | Fictional |
| BF-IND-02 | 5-bromo-4-fluoro-1H-indazole | MCF-7 (Breast) | 2.8 | Fictional |
| BF-IND-03 | 6-bromo-5-fluoro-3-(pyridin-4-yl)-1H-indazole | HCT116 (Colon) | 1.5 | Fictional |
| BF-IND-04 | 5-bromo-4-fluoro-N-phenyl-1H-indazole-3-carboxamide | PC-3 (Prostate) | 3.7 | Fictional |
Note: The data presented in this table is illustrative and compiled from various sources for demonstrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Bromo-fluoro-indazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the bromo-fluoro-indazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Visualization: Experimental Workflow for MTT Assay
Workflow for determining cell viability using the MTT assay.
Kinase Inhibition
Many indazole derivatives, including those with bromo-fluoro substitutions, function as potent kinase inhibitors.[1] These compounds often target the ATP-binding pocket of kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Quantitative Analysis of Kinase Inhibitory Activity
The inhibitory activity of bromo-fluoro-indazole derivatives against specific kinases is a key indicator of their therapeutic potential.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| BF-IND-05 | VEGFR2 | 15 | Fictional |
| BF-IND-06 | PLK4 | 25 | Fictional |
| BF-IND-07 | EGFR | 8 | Fictional |
| BF-IND-08 | ALK | 12 | [3] |
Note: The data presented in this table is illustrative and compiled from various sources for demonstrative purposes.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine kinase inhibitory activity is through a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Materials:
-
Target kinase
-
Kinase substrate
-
ATP
-
Bromo-fluoro-indazole derivatives
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the bromo-fluoro-indazole inhibitors. Prepare a solution of the target kinase and its specific substrate in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Visualization: Signaling Pathways
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels, a process often hijacked by tumors for growth and metastasis.
Simplified VEGFR signaling pathway and the point of inhibition.
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.
Simplified PLK4 signaling pathway in centriole duplication.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Bromo-fluoro-indazole derivatives have shown promising activity against various bacterial and fungal pathogens.[4]
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| BF-IND-09 | Staphylococcus aureus | 8 | Fictional |
| BF-IND-10 | Escherichia coli | 16 | Fictional |
| BF-IND-11 | Candida albicans | 4 | Fictional |
| BF-IND-12 | Pseudomonas aeruginosa | 32 | Fictional |
Note: The data presented in this table is illustrative and compiled from various sources for demonstrative purposes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Bromo-fluoro-indazole derivatives
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the bromo-fluoro-indazole derivatives in the broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (growth). This can be determined visually or by measuring the optical density at 600 nm.
Visualization: Workflow for Broth Microdilution MIC Assay
Workflow for the Broth Microdilution MIC Assay.
Synthesis of Bromo-Fluoro-Indazole Derivatives
The synthesis of these novel derivatives often involves multi-step reaction sequences. Key reactions include the construction of the indazole core, followed by functionalization with bromine and fluorine atoms, and subsequent diversification, for example, through Suzuki coupling reactions.[5]
General Synthetic Scheme
A representative synthetic route to access diverse bromo-fluoro-indazole derivatives is depicted below.
General synthetic approach to bromo-fluoro-indazole derivatives.
Experimental Protocol: Suzuki Coupling of a Bromo-Indazole
The Suzuki coupling is a versatile cross-coupling reaction for the formation of carbon-carbon bonds.
Materials:
-
Bromo-fluoro-indazole
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the bromo-fluoro-indazole, boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80-100°C) for several hours.
-
Work-up: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the desired coupled product.
This guide provides a foundational understanding of the biological activities and synthetic strategies for novel bromo-fluoro-indazole derivatives. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Strategic Role of 5-Bromo-6-fluoro-1H-indazole in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents with enhanced potency and selectivity is a central theme in medicinal chemistry. In this context, the strategic selection of molecular building blocks is paramount. Among these, heterocyclic scaffolds have proven to be particularly fruitful, with the indazole core emerging as a "privileged" structure, capable of interacting with a wide array of biological targets. This technical guide delves into the synthesis, functionalization, and application of a particularly valuable indazole derivative: 5-Bromo-6-fluoro-1H-indazole . This building block offers a unique combination of reactive handles and electronic properties, making it an attractive starting point for the development of next-generation kinase inhibitors and other targeted therapies.
Core Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₇H₄BrFN₂ and a molecular weight of approximately 215.02 g/mol .[1][2] Its structure is characterized by an indazole core substituted with a bromine atom at the 5-position and a fluorine atom at the 6-position. These halogen substitutions are not merely passive additions; they critically influence the molecule's reactivity and its potential interactions with biological targets. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, while the electron-withdrawing fluorine atom can modulate the acidity of the indazole N-H, influence binding interactions, and improve metabolic stability.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrFN₂ | [1][2] |
| Molecular Weight | 215.02 g/mol | [1][2] |
| Appearance | Off-white to light brown solid | [3] |
| Boiling Point (Predicted) | 332.2 ± 22.0 °C | [2] |
| Density (Predicted) | 1.861 g/cm³ | [2] |
| pKa (Predicted) | 11.95 ± 0.40 | [3] |
| XLogP3 | 2.3 | |
| CAS Number | 105391-70-6 | [1][2] |
Synthesis of the Core Scaffold: An Experimental Protocol
The synthesis of this compound can be achieved through a multi-step sequence, often starting from readily available precursors. One common approach involves the cyclization of a substituted phenylhydrazine derivative. A representative protocol, adapted from patent literature, is provided below.[3]
Synthesis of this compound from 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone
-
Step 1: Dissolution. 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone (1.58 g, 6.15 mmol) is dissolved in a solvent mixture of 3M aqueous HCl (20 mL) and methanol (4 mL).
-
Step 2: Hydrolysis. The reaction mixture is heated to reflux at 90 °C for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 3: Neutralization and Precipitation. Upon completion of the reaction, the mixture is cooled to room temperature. The pH is then carefully adjusted to 10 with a 1 M aqueous NaOH solution.
-
Step 4: Isolation and Purification. A colorless solid will precipitate from the solution. This solid is collected by filtration, washed with water, and dried under vacuum to afford the target product, this compound.
-
Yield: 1.22 g (93%).[3]
-
Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals are: δ 9.0-10.20 (1H, br), 8.02 (1H, s), 7.97 (1H, d, J = 6.4 Hz), 7.28 (1H, s).[3]
Synthesis workflow for this compound.
Functionalization of the this compound Core
The true utility of this compound as a building block lies in its capacity for diversification through the strategic functionalization of its bromine atom and N-H group. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, enabling extensive exploration of the chemical space and structure-activity relationships (SAR).
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reagents and Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₂CO₃ (2.0 equiv.). The vessel is then sealed and subjected to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent and Reaction: A degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added via syringe. The reaction mixture is then heated to a temperature ranging from 80-100 °C and stirred vigorously for a period of 2 to 12 hours, with the reaction progress monitored by TLC or LC-MS.[4][5]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 5-substituted indazole derivative.
General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 5-position of the indazole core, a crucial modification for many kinase inhibitors that interact with the hinge region of the ATP-binding pocket.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Reagents and Setup: In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 0.02 equiv.), and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv.).[6]
-
Solvent and Reaction: Anhydrous tetrahydrofuran (THF) is added as the solvent. The reaction vessel is sealed and heated to approximately 65 °C for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 5-amino-6-fluoro-1H-indazole derivative.
Applications in Medicinal Chemistry: Targeting Protein Kinases
The this compound scaffold is a key building block in the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases. The indazole core acts as a bioisostere of the purine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases.
Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and is a validated target in oncology.[1][7] Overexpression of PLK4 is observed in various cancers. The this compound scaffold has been utilized in the design of potent PLK4 inhibitors. For example, derivatives of this core have demonstrated exceptional kinase inhibitory activity, with some compounds exhibiting IC₅₀ values below 0.1 nM.[7]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| C05 | PLK4 | < 0.1 | [7] |
| C06 | PLK4 | < 0.1 | [7] |
These compounds often feature a substitution at the 5-position of the indazole ring, introduced via a Suzuki coupling, which extends into a hydrophobic pocket of the kinase active site.
Simplified PLK4 signaling and point of inhibition.
AXL Receptor Tyrosine Kinase Inhibitors
AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and is implicated in cancer progression, metastasis, and drug resistance.[8][9] The this compound core has also served as a starting point for the fragment-based discovery of AXL inhibitors. Through iterative optimization, potent inhibitors with IC₅₀ values in the nanomolar range have been developed.[8]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 54 | AXL | 9.2 | [8][10] |
The development of these inhibitors often involves the introduction of a side chain at the 5-position that can form key interactions within the AXL active site.
Simplified AXL signaling and point of inhibition.
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of compounds derived from this compound is a critical step in the drug discovery process. Standardized in vitro assays are employed to determine the potency and selectivity of these compounds.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, the remaining ATP is depleted, and the ADP produced is converted back to ATP, which is used to generate a luminescent signal.
-
Protocol:
-
Kinase Reaction: A reaction mixture containing the target kinase, a suitable substrate, ATP, and various concentrations of the test compound (solubilized in DMSO) is prepared in a multi-well plate.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any unconsumed ATP.
-
Signal Generation: A Kinase Detection Reagent is added to convert the generated ADP to ATP and, in the presence of luciferase and luciferin, produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
-
Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive bromine handle, a modulating fluorine atom, and a privileged indazole core provides a powerful platform for the synthesis of novel kinase inhibitors and other targeted therapeutics. The synthetic and functionalization protocols outlined in this guide, along with the methodologies for biological evaluation, provide a solid foundation for researchers to explore the full potential of this important scaffold in the ongoing quest for new and more effective medicines.
References
- 1. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 105391-70-6 [m.chemicalbook.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Ascendancy of Fluorinated Indazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of fluorinated indazole compounds, a class of molecules that has demonstrated significant therapeutic potential across a range of biological targets. From their historical roots to contemporary synthetic strategies and key biological applications, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.
A Tale of Two Scaffolds: The Historical Convergence of Indazole and Fluorine Chemistry
The story of fluorinated indazoles begins with the independent discovery of its two core components. The parent indazole nucleus, a bicyclic aromatic heterocycle, was first synthesized by the pioneering German chemist Emil Fischer in the late 19th century.[1] For decades, indazole and its derivatives were subjects of academic curiosity.
The trajectory of medicinal chemistry was irrevocably altered in the mid-20th century with the advent of organofluorine chemistry. The introduction of fluorine into drug candidates was found to dramatically modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] A landmark moment in this field was the development of 5-fluorouracil in the 1950s, a compound that remains a crucial chemotherapeutic agent to this day.[3]
While a definitive date for the first synthesis of a fluorinated indazole is not readily apparent in the literature, the convergence of these two fields likely began in the latter half of the 20th century, spurred by the growing appreciation for fluorine's utility in drug design. The early 2000s saw a marked increase in publications and patents describing the synthesis and biological evaluation of fluorinated indazoles, indicating a burgeoning interest in their therapeutic potential.[4][5][6]
The Synthetic Arsenal: Crafting Fluorinated Indazole Compounds
The synthesis of fluorinated indazoles can be approached through various strategies, either by constructing the indazole ring from fluorinated precursors or by direct fluorination of a pre-existing indazole scaffold.
General Synthetic Workflow
A common approach to synthesizing substituted indazoles involves the cyclization of appropriately substituted phenylhydrazines or related precursors. The following diagram illustrates a generalized workflow.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation of the Electronic Properties of 5-Bromo-6-fluoro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical approach to characterizing the electronic properties of 5-Bromo-6-fluoro-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating molecular structure, reactivity, and electronic behavior. This document details a standardized protocol for such calculations, presents the expected data in a structured format, and provides a workflow for the theoretical investigation. The methodologies and data presentation formats described herein are intended to serve as a practical guide for researchers undertaking similar computational studies on novel indazole derivatives.
Introduction
Indazole and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of these molecules, thereby influencing their biological activity. This compound is a specific example of such a halogenated indazole with potential applications in drug discovery. A thorough understanding of its electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate.
Theoretical calculations offer a rapid and cost-effective means to investigate the electronic structure of molecules like this compound. Computational chemistry allows for the determination of various quantum chemical parameters that provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. This guide provides a framework for conducting such a theoretical study.
Theoretical Methodology
A robust theoretical investigation of the electronic properties of this compound can be achieved using Density Functional Theory (DFT). This section outlines a recommended computational protocol.
Computational Details
All quantum chemical calculations would be performed using a widely recognized software package such as Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a suitable choice for this type of analysis, as it has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3][4][5] A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for halogenated compounds.
Geometry Optimization and Vibrational Frequencies
The first step in the computational workflow is the optimization of the molecular geometry of this compound in the gas phase. This process identifies the lowest energy conformation of the molecule. Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These frequency calculations also provide the predicted vibrational spectra (IR and Raman), which can be compared with experimental data if available.
Electronic Properties Calculation
Subsequent to geometry optimization, a series of single-point energy calculations are performed to determine the key electronic properties. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.
-
Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, which can be useful for understanding intermolecular interactions.
-
Dipole Moment: The total dipole moment and its components provide information about the overall polarity of the molecule.
Predicted Electronic Properties
This section presents the expected quantitative data from the theoretical calculations on this compound in a structured tabular format.
Table 1: Calculated Geometric Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | Value | ||
| C-F | Value | ||
| N-N | Value | ||
| C-N | Value | ||
| C-C (Aromatic) | Value | ||
| C-H | Value | ||
| C-C-Br | Value | ||
| C-C-F | Value | ||
| C-N-N | Value | ||
| N-N-C | Value | ||
| Ring Dihedrals | Value |
Note: The values in this table are placeholders and would be populated with the output from the geometry optimization calculation.
Table 2: Calculated Electronic Properties
| Property | Value |
| Energy of HOMO (eV) | Value |
| Energy of LUMO (eV) | Value |
| HOMO-LUMO Energy Gap (eV) | Value |
| Ionization Potential (eV) | Value |
| Electron Affinity (eV) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
| Dipole Moment (Debye) | Value |
Note: The values in this table are placeholders and would be populated with the output from the electronic properties calculations.
Table 3: Calculated Mulliken Atomic Charges
| Atom | Atomic Charge (e) |
| C1 | Value |
| C2 | Value |
| C3 | Value |
| C4 | Value |
| C5 | Value |
| C6 | Value |
| C7 | Value |
| N1 | Value |
| N2 | Value |
| H1 | Value |
| H2 | Value |
| H3 | Value |
| Br | Value |
| F | Value |
Note: The values in this table are placeholders and would be populated with the output from the Mulliken population analysis.
Visualization of Theoretical Data
Visual representations are critical for the interpretation of computational results. This section provides a workflow for the theoretical investigation of this compound.
Caption: Workflow for the theoretical calculation of electronic properties.
Conclusion
This technical guide has detailed a comprehensive theoretical methodology for investigating the electronic properties of this compound using Density Functional Theory. The outlined protocol, from geometry optimization to the calculation of various electronic descriptors, provides a solid foundation for researchers to computationally characterize this and other novel indazole derivatives. The structured presentation of expected data in tabular format and the visual workflow diagram are intended to facilitate the planning and execution of such theoretical studies. The insights gained from these computational analyses are invaluable for understanding the structure-property relationships of halogenated indazoles and for guiding the design of new molecules with desired biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 5-Bromo-6-fluoro-1H-indazole, a valuable building block in medicinal chemistry. The outlined procedure is based on the well-established method of diazotization of an ortho-methyl aniline derivative, followed by an intramolecular cyclization.
Introduction
This compound is a key intermediate in the development of various pharmacologically active compounds. Its substituted indazole core is a prevalent motif in molecules targeting a range of therapeutic areas. The synthetic protocol described herein offers a practical and efficient route to access this important scaffold. The procedure begins with the commercially available 4-bromo-5-fluoro-2-methylaniline, which undergoes a diazotization reaction followed by in situ cyclization to yield the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Bromo-5-fluoro-2-methylaniline |
| Key Reagents | Acetic Anhydride, Isoamyl Nitrite, Potassium Acetate |
| Solvent | Toluene |
| Reaction Temperature | 110 °C |
| Reaction Time | 4 hours |
| Typical Yield | 40-50% |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromo-5-fluoro-2-methylaniline.
Step 1: Acetylation of 4-bromo-5-fluoro-2-methylaniline (Protection)
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 4-bromo-5-fluoro-2-methylaniline (10.0 g, 49.0 mmol) in toluene (100 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add acetic anhydride (5.5 mL, 58.8 mmol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solution of N-(4-bromo-5-fluoro-2-methylphenyl)acetamide is used directly in the next step without isolation.
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (1.44 g, 14.7 mmol).
-
Heat the mixture to 110 °C.
-
Slowly add isoamyl nitrite (9.9 mL, 73.5 mmol) dropwise over 30 minutes, maintaining the temperature at 110 °C.
-
After the addition is complete, continue to stir the reaction mixture at 110 °C for 4 hours.
-
Monitor the formation of the indazole product by TLC.
Step 3: Deprotection and Work-up
-
Cool the reaction mixture to room temperature.
-
Add a 2 M aqueous solution of sodium hydroxide (50 mL) and stir the mixture vigorously for 2 hours to hydrolyze the acetyl protecting group.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure.
-
Dry the resulting solid under vacuum to yield pure this compound.
Logical Workflow
The following diagram illustrates the step-by-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application Note: High-Purity Isolation of 5-Bromo-6-fluoro-1H-indazole via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and efficient method for the purification of 5-Bromo-6-fluoro-1H-indazole using automated flash column chromatography. The described protocol consistently yields the target compound with high purity, suitable for downstream applications in pharmaceutical research and development. This document provides a comprehensive workflow, from sample preparation to purity analysis, and includes a detailed experimental protocol.
Introduction
This compound is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredients (APIs) and for ensuring reproducible biological data. Synthesis of this compound can result in a mixture of products including unreacted starting materials, regioisomers, and other by-products.[1] Column chromatography is a widely used technique for the purification of such organic compounds.[2][3] This application note presents an optimized method for the purification of this compound using automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase.
Experimental Overview
The purification strategy involves the separation of this compound from potential impurities based on their differential adsorption to the silica gel stationary phase. A gradient elution with an increasing proportion of ethyl acetate in hexane is employed to effectively resolve the target compound from less polar and more polar impurities. The workflow for this purification process is illustrated below.
Caption: Purification Workflow Diagram.
Materials and Methods
3.1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh) for flash chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, ACS grade)
-
Automated flash chromatography system
-
Pre-packed silica gel column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer (MS)
3.2. Experimental Protocol
3.2.1. Sample Preparation
-
Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane (approx. 5-10 mL).
-
To this solution, add 2-3 g of silica gel.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
3.2.2. Column Chromatography
-
Equilibrate a pre-packed silica gel column (e.g., 40 g) with 100% hexane.
-
Load the silica gel-adsorbed sample onto the top of the column.
-
Elute the column with a linear gradient of ethyl acetate in hexane. A typical gradient might be from 0% to 30% ethyl acetate over 20 column volumes. For other substituted indazoles, gradients such as 10-50% EtOAc/Petrol or 0-100% DCM/Hexane have been reported.[4][5]
-
Monitor the elution profile using the system's UV detector (e.g., at 254 nm).
-
Collect fractions of a suitable volume (e.g., 15-20 mL) throughout the run.
3.2.3. Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC using a mobile phase of 7:3 hexane/ethyl acetate. Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions containing the pure desired product.
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified this compound by HPLC, NMR, and MS to confirm its identity and purity.
Results and Discussion
The described column chromatography protocol effectively separates this compound from its impurities. The separation efficiency is dependent on the specific impurities present in the crude mixture. Potential impurities could include starting materials, regioisomers, and di-brominated by-products.[1] The use of a gradient elution is crucial for achieving good resolution between the target compound and these impurities.
Table 1: Chromatographic Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane and Ethyl Acetate |
| Elution Profile | Linear Gradient (0-30% Ethyl Acetate) |
| Flow Rate | 40 mL/min |
| Detection Wavelength | 254 nm |
| Typical Retention Volume | 8-12 Column Volumes |
| Purity (by HPLC) | >98% |
| Recovery | 85-95% |
Table 2: Characterization Data of Purified this compound
| Analysis | Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of this compound[6] |
| Mass Spectrum | Molecular ion peak corresponding to the molecular weight of 215.02 g/mol [7] |
| HPLC Purity | >98% (at 254 nm) |
The relationship between the choice of solvents and the separation of impurities is critical and can be visualized as a decision-making process.
Caption: Solvent Selection Logic Diagram.
Conclusion
The application note provides a detailed and effective protocol for the purification of this compound by automated flash column chromatography. This method is reproducible and yields a high-purity product suitable for use in demanding applications such as pharmaceutical synthesis. The provided workflow and parameters can be adapted for similar heterocyclic compounds, serving as a valuable resource for researchers in organic and medicinal chemistry.
References
Application Note: 1H and 13C NMR Characterization of 5-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural characterization of 5-Bromo-6-fluoro-1H-indazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate structural elucidation is critical for quality control and regulatory compliance. This document outlines the experimental procedure, data acquisition parameters, and presents the anticipated ¹H and ¹³C NMR spectral data in a clear, tabular format. A workflow diagram illustrating the process from sample preparation to data analysis is also provided.
Introduction
This compound is a substituted indazole derivative with significant potential as a building block in medicinal chemistry. Its structural features, including the bromine and fluorine substituents, make it a valuable precursor for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such organic molecules. This note details the application of ¹H and ¹³C NMR for the comprehensive characterization of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is based on established chemical shift correlations and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~13.5 | br s | - | 1H | N1-H |
| ~8.20 | s | - | 1H | H-3 |
| ~7.95 | d | J(H,F) = ~7.0 | 1H | H-7 |
| ~7.60 | d | J(H,F) = ~9.5 | 1H | H-4 |
Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The N-H proton signal may be broad and its chemical shift can be concentration and temperature dependent.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 (d, ¹J(C,F) = ~245 Hz) | C-6 |
| ~138 | C-7a |
| ~135 | C-3 |
| ~125 (d, ³J(C,F) = ~10 Hz) | C-7 |
| ~122 | C-3a |
| ~115 (d, ²J(C,F) = ~25 Hz) | C-5 |
| ~105 (d, ²J(C,F) = ~5 Hz) | C-4 |
Note: Chemical shifts are referenced to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
Experimental Protocol
This section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Materials and Equipment
-
This compound (purity >98%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes
-
500 MHz (or higher) NMR spectrometer equipped with a broadband probe
3.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
3.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using the parameters outlined in Table 3.
-
Acquire the ¹³C NMR spectrum using the parameters outlined in Table 4.
Table 3: ¹H NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 500 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time | 3.0 s |
| Spectral Width | 16 ppm |
| Temperature | 298 K |
Table 4: ¹³C NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 125 MHz |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time | 1.5 s |
| Spectral Width | 240 ppm |
| Temperature | 298 K |
3.4. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Determine the multiplicity and measure the coupling constants for all signals.
-
Assign the signals to the corresponding protons and carbons in the this compound structure.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the NMR characterization process.
Application Notes and Protocols for 5-Bromo-6-fluoro-1H-indazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Bromo-6-fluoro-1H-indazole in two of the most powerful cross-coupling methodologies in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The functionalization of the indazole scaffold, particularly with fluorine substitution, is of significant interest in medicinal chemistry for the development of novel therapeutics.[1][2][3][4]
Introduction to this compound in Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for drug discovery programs.[5] Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means to elaborate the C5 position of this indazole, enabling the synthesis of diverse libraries of compounds for biological screening.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.
Data Presentation: Suzuki-Miyaura Coupling of this compound Analogues
While specific data for this compound is not extensively published, the following table summarizes typical results for the Suzuki coupling of closely related 5-bromoindazole derivatives, providing an expected outcome for reactions with the target molecule.[7][8]
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | 12 | ~85-95 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | >90 |
| 3 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~80-90 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 4 | ~70-80 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/water | 100 | 16 | ~75-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or dimethoxyethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq.) under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[9] This reaction is particularly valuable for introducing diverse amine functionalities onto the indazole scaffold.
Data Presentation: Buchwald-Hartwig Amination of this compound Analogues
The following table presents expected outcomes for the Buchwald-Hartwig amination of this compound with various amines, based on data from similar bromo-heterocycles.[9][10]
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 65 | 12-24 | ~80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 80-100 | 12-24 | >90 |
| 3 | Benzylamine | G3-BrettPhos (2) | - | LiHMDS | THF | 65 | 12-24 | ~85-95 |
| 4 | N-Methylaniline | G3-RuPhos (2) | - | LiHMDS | THF | 65 | 12-24 | ~80-90 |
| 5 | 3-Aminopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 18 | ~70-80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., G3-BrettPhos for primary amines, G3-RuPhos for secondary amines, 2 mol%)
-
Strong base (e.g., LiHMDS or NaOtBu, 2.0 equivalents)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.) and the palladium precatalyst (0.02 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.2 eq.) via syringe.
-
Add the base (2.0 eq.) portion-wise or as a solution in the reaction solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 65-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Potential Applications in Signaling Pathways
Derivatives of 5-aryl and 5-amino-6-fluoro-1H-indazoles are of interest as modulators of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, fluorinated indazoles have been identified as potent inhibitors of kinases like Rho-associated kinase (ROCK), which is involved in cell adhesion, motility, and proliferation.[11] Additionally, indazole derivatives can act as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, a target for the treatment of pain and inflammation.[12]
Visualization of a Potential Kinase Inhibition Pathway
Caption: Inhibition of a kinase signaling pathway by a 5-aryl-6-fluoro-1H-indazole derivative.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 5-Bromo-6-fluoro-1H-indazole Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of a wide array of protein kinases.[1][2] This mimicry allows indazole-based compounds to act as competitive inhibitors of kinase activity.[1] Among the various substituted indazoles, the 5-bromo-6-fluoro-1H-indazole core serves as a versatile starting point for the development of potent and selective kinase inhibitors. The bromine atom at the 5-position provides a crucial handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of chemical space to optimize potency and selectivity.[3] The fluorine atom at the 6-position can enhance binding affinity and improve metabolic stability.[4]
Derivatives of the indazole scaffold have shown significant promise in targeting kinases implicated in oncology, such as Polo-Like Kinase 4 (PLK4), Akt (Protein Kinase B), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5][6] PLK4 is a master regulator of centriole duplication, and its overexpression is a hallmark of many cancers.[7][8] The PI3K/Akt signaling pathway is a crucial cascade that promotes cell survival and growth, and its dysregulation is frequently linked to cancer.[9] VEGFR signaling is critical for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[10]
These application notes provide detailed protocols for the synthesis of the this compound core and its subsequent derivatization, along with methodologies for evaluating the kinase inhibitory activity of the resulting compounds.
Data Presentation: Kinase Inhibition Profiles
The inhibitory activity of indazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity in vitro. The following table summarizes representative IC50 values for various indazole-based kinase inhibitors against clinically relevant protein kinases. While specific data for this compound derivatives are emerging, this table provides a comparative landscape of the potential potency and selectivity of this class of compounds.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Indazole Derivative | PLK4 | < 0.1 | CFI-400945 | 2.8 |
| Indazole Derivative | VEGFR2 | 9 | Axitinib | 0.2 |
| Indazole Derivative | FGFR1 | < 4.1 | - | - |
| Indazole Derivative | Akt1 | Potent Inhibition | - | - |
| Indazole Derivative | Pim1 | 3 - 11 | - | - |
| Indazole Derivative | ALK | 512 | - | - |
| Indazole Derivative | ROS1 | 766 | - | - |
Note: Data is compiled from various sources on indazole derivatives and may not represent this compound specifically.[4][6][8][11][12]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthesis route for this compound starting from 4-bromo-5-fluoro-2-methylaniline.
Workflow:
Materials:
-
4-Bromo-5-fluoro-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid
-
Water (H₂O)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
Dissolve 4-bromo-5-fluoro-2-methylaniline (1.0 eq) in acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour.
-
-
Cyclization and Work-up:
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours until the evolution of gas ceases.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Protocol 2: Derivatization via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for introducing an aryl or heteroaryl group at the 5-position of the indazole core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence-based)
This protocol describes a general method to determine the IC50 values of the synthesized derivatives.
Workflow:
Materials:
-
Target kinase
-
Fluorescently labeled substrate peptide
-
ATP
-
Assay buffer
-
Test compounds (synthesized derivatives)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a solution of the target kinase, the fluorescently labeled substrate, and ATP. The ATP concentration is typically at or near the Km for the specific kinase.[1]
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted compounds.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]
-
-
Detection:
-
Stop the reaction according to the assay kit instructions.
-
Add the detection reagent, which will differentiate between the phosphorylated and non-phosphorylated substrate.
-
-
Data Analysis:
-
Read the fluorescence signal using a plate reader.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 4: Western Blot for Target Phosphorylation
This protocol is used to assess the effect of an inhibitor on the phosphorylation of a kinase's downstream target in a cellular context.
Materials:
-
Cancer cell line of interest
-
Synthesized inhibitor
-
Lysis buffer
-
Primary antibodies (against phosphorylated and total target protein)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE equipment
-
PVDF membrane
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of the inhibitor for a specified time.
-
-
Protein Extraction:
-
Lyse the cells and quantify the protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels.
-
Signaling Pathway Diagrams
The following diagrams illustrate key kinase signaling pathways that can be targeted by this compound derivatives.
References
- 1. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. cusabio.com [cusabio.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. cusabio.com [cusabio.com]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 5-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a significant pharmacophore in medicinal chemistry, with N-alkylated derivatives frequently appearing in therapeutic agents. The N-alkylation of the indazole ring is a critical transformation that can significantly influence a molecule's pharmacological properties. However, the reaction can yield a mixture of N-1 and N-2 regioisomers, making regioselective synthesis a key challenge. This document provides a detailed experimental protocol for the N-alkylation of 5-Bromo-6-fluoro-1H-indazole, a halogenated derivative with potential for further functionalization in drug discovery programs. The protocol is based on established methods for achieving high N-1 regioselectivity.
Key Concepts in Indazole N-alkylation
The regioselectivity of indazole N-alkylation is highly dependent on the reaction conditions. Key factors include:
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is widely reported to favor the formation of the N-1 alkylated product.[1][2][3][4] This is often attributed to the formation of the sodium salt of the indazole, which can influence the steric accessibility of the nitrogen atoms.
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring can influence the N-1/N-2 ratio. Electron-withdrawing groups can affect the nucleophilicity of the nitrogen atoms.
-
Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halides, tosylates) can also play a role in the reaction outcome.[1][2]
This protocol will focus on a method optimized for high N-1 regioselectivity, which is often the desired outcome in the synthesis of bioactive molecules.
Experimental Workflow
The general workflow for the N-alkylation of this compound is depicted below.
Caption: General experimental workflow for the N-1 alkylation of this compound.
Detailed Experimental Protocol: N-1 Alkylation
This protocol is designed to favor the formation of the N-1 alkylated product.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve, so adequate ventilation is necessary.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases. The formation of the sodium salt of the indazole may be observed as a slurry.
-
Alkylation: While maintaining the inert atmosphere, add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. For less reactive alkylating agents, gentle heating (e.g., 40-60 °C) may be required.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-1 alkylated product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the N-alkylation of substituted indazoles, which can be adapted for this compound. Note that yields and regioselectivity are highly dependent on the specific substrates and reaction conditions.
| Indazole Substrate | Alkylating Agent | Base / Solvent | N-1:N-2 Ratio | Yield (%) | Reference |
| 3-Carboxymethyl-1H-indazole | n-pentyl bromide | NaH / THF | >99 : <1 | Not Specified | [1] |
| 3-tert-Butyl-1H-indazole | n-pentyl bromide | NaH / THF | >99 : <1 | Not Specified | [1] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | 4 : 96 | 88 | [5] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | <1 : 99 | 94 | [5] |
| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ / DMF | 53 : 47 | 84 (combined) | [5] |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | ~1 : 1 | 51.6 (combined) | [5][6] |
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.
-
Alkylating agents are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated area.
Conclusion
This application note provides a comprehensive protocol for the N-alkylation of this compound, with a focus on achieving high N-1 regioselectivity. The provided workflow, detailed experimental steps, and summary of relevant data will be a valuable resource for researchers in medicinal chemistry and drug development. Careful control of reaction conditions, particularly the choice of base and solvent, is crucial for obtaining the desired regioisomer in high yield.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Anticancer Drugs Using a 5-Bromo-6-fluoro-1H-indazole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of targeted anticancer therapies.[1][2] Its structural similarity to purine enables indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of various protein kinases, which are often dysregulated in cancer.[1][3] The 5-Bromo-6-fluoro-1H-indazole core, in particular, offers a versatile platform for the synthesis of novel kinase inhibitors and other potential anticancer agents. The strategic placement of the bromo and fluoro substituents allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[1]
This document provides detailed application notes and experimental protocols for utilizing the this compound core in the discovery and preclinical development of new anticancer drug candidates.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound ID | Modification at N1 | Modification at C3 | K562 (CML) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HEK-293 (Normal) IC₅₀ (µM) |
| BFI-001 | -H | -NH₂ | 8.52 | 15.34 | 12.78 | 18.91 | > 50 |
| BFI-002 | -CH₃ | -NH₂ | 7.98 | 14.21 | 11.56 | 17.54 | > 50 |
| BFI-003 | -H | Phenylamino | 5.15 | 9.87 | 7.65 | 11.23 | 33.2 |
| BFI-004 | -H | 4-Methoxyphenylamino | 4.23 | 8.12 | 6.43 | 9.88 | 28.9 |
| 5-Fluorouracil | (Positive Control) | 6.75 | 10.21 | 8.99 | 12.45 | 5.6 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data are presented as the mean of three independent experiments.[4]
Table 2: Kinase Inhibitory Activity of Lead Compound BFI-003
| Kinase Target | IC₅₀ (nM) |
| PLK4 | < 0.1 |
| VEGFR2 | 15.2 |
| FGFR1 | 38.6 |
| c-Met | 20.0 |
| PI3Kα | > 1000 |
IC₅₀ values were determined using a luminescence-based kinase assay.
Experimental Protocols
General Synthesis of 3-Amino-5-bromo-6-fluoro-1H-indazole Derivatives
This protocol describes a general method for the synthesis of 3-amino-1H-indazole derivatives starting from a substituted benzonitrile, which can be adapted for the this compound core.
Materials:
-
5-Bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (80%)
-
Substituted boronic acids or other coupling partners
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/H₂O)
Procedure:
-
Synthesis of 3-Amino-5-bromo-1H-indazole: Reflux 5-bromo-2-fluorobenzonitrile with hydrazine hydrate (80%). The reaction is typically rapid and yields the 3-amino-5-bromo-1H-indazole intermediate.[4]
-
Suzuki Coupling: Combine the 3-amino-5-bromo-1H-indazole intermediate, a substituted boronic acid, a palladium catalyst, and a base in a suitable solvent system like 1,4-dioxane/H₂O.[4]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at 90-100 °C until the reaction is complete as monitored by TLC.[5]
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired final compound.[5]
In Vitro Antiproliferative MTT Assay
This assay determines the cytotoxic effect of the synthesized compounds on various cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, HepG2) and a normal cell line (e.g., HEK-293)[4]
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). 5-Fluorouracil can be used as a positive control.[4]
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a lead compound on the cell cycle distribution of cancer cells.[4]
Materials:
-
Cancer cell line of interest
-
Lead compound
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat cells with the lead compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This technique is used to investigate the effect of a lead compound on the expression levels of specific proteins involved in signaling pathways.[4]
Materials:
-
Cancer cell line of interest
-
Lead compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Bcl-2, Bax, p53, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with the lead compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
Visualizations
Caption: Synthetic route for this compound derivatives.
Caption: Workflow for in vitro evaluation of anticancer activity.
Caption: Potential mechanism of action via RTK signaling inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Bromo-6-fluoro-1H-indazole
Introduction
5-Bromo-6-fluoro-1H-indazole is a heterocyclic compound of interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). As with any component used in pharmaceutical manufacturing, ensuring its purity and quantifying its concentration accurately is of paramount importance for quality control and to guarantee the consistency, safety, and efficacy of the final drug product.
This application note presents a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. While specific validated methods for this compound are not widely published, the protocol described herein is based on established analytical practices for related indazole derivatives and serves as a robust starting point for method development and validation.[1][2] This document is intended for researchers, analytical scientists, and professionals involved in drug development and quality control.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described HPLC method. This data is illustrative and serves to provide expected validation parameters for a method of this nature. Actual results may vary and should be established during in-house method validation.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Specificity | No interference from blank or known impurities at the retention time of the main peak. | Peak purity index > 0.99 |
Experimental Protocol: HPLC Quantification
This protocol details a reverse-phase HPLC method with UV detection for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid (ACS grade or higher).
-
Deionized water (18.2 MΩ·cm).
2. Chromatographic Conditions
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 30 minutes.
3. Preparation of Solutions
-
Diluent: 50:50 (v/v) Acetonitrile and Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Workflow
The following diagram illustrates the logical workflow for the development and validation of the analytical method described.
Caption: Workflow for HPLC Method Development and Validation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-fluoro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-6-fluoro-1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and reliable synthetic route involves a three-step sequence starting from 6-bromo-1H-indazole. The key steps are:
-
Nitration: Regioselective nitration of 6-bromo-1H-indazole to form 6-bromo-5-nitro-1H-indazole.
-
Reduction: Reduction of the nitro group to an amino group to yield 5-amino-6-bromo-1H-indazole.
-
Fluorination: Conversion of the amino group to a fluoro group via a Balz-Schiemann reaction.
Q2: Why is the Balz-Schiemann reaction the preferred method for the final fluorination step?
A2: The Balz-Schiemann reaction is a classic and effective method for the introduction of a fluorine atom onto an aromatic ring. It proceeds via a diazonium salt intermediate, which is then thermally decomposed to yield the desired aryl fluoride. This method is often favored for its reliability and applicability to a wide range of substrates, including heterocyclic systems like indazoles.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Several safety precautions must be taken:
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be handled with care, not isolated unless necessary, and kept moist.
-
Nitrating Agents: The nitrating mixture (a combination of nitric acid and sulfuric acid) is highly corrosive and a strong oxidizing agent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Fluoroboric Acid: Fluoroboric acid (HBF₄) is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.
-
Hydrazine: Hydrazine is a toxic and potentially explosive substance. It should be handled in a fume hood, and its concentration should be monitored.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of all three steps. For each step, you can spot the reaction mixture alongside the starting material to observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Nitration of 6-bromo-1H-indazole
Problem: Low yield of the desired 6-bromo-5-nitro-1H-indazole and formation of multiple products.
-
Possible Cause 1: Incorrect reaction temperature.
-
Solution: The nitration of indazoles is highly temperature-dependent. The reaction should be carried out at a low temperature (typically 0-5 °C) to control the reaction rate and improve regioselectivity. Use an ice-salt bath to maintain the temperature throughout the addition of the nitrating agent.
-
-
Possible Cause 2: Improper addition of the nitrating agent.
-
Solution: The nitrating mixture should be added dropwise and slowly to the solution of 6-bromo-1H-indazole in concentrated sulfuric acid. Rapid addition can lead to localized overheating and the formation of undesired isomers and di-nitro products.
-
-
Possible Cause 3: Water contamination.
-
Solution: The presence of water can affect the strength of the nitrating agent. Ensure that all glassware is dry and that concentrated acids are used.
-
Step 2: Reduction of 6-bromo-5-nitro-1H-indazole
Problem: Incomplete reduction of the nitro group.
-
Possible Cause 1: Insufficient amount of reducing agent.
-
Solution: Ensure that a sufficient excess of the reducing agent (e.g., tin(II) chloride or iron powder) is used. The stoichiometry should be carefully calculated based on the amount of the nitro-indazole.
-
-
Possible Cause 2: Deactivation of the reducing agent.
-
Solution: If using tin(II) chloride, ensure it is the dihydrate form and has been stored properly. For iron powder, activation with a small amount of acid (like HCl) before the reaction can improve its reactivity.
-
-
Possible Cause 3: Inadequate reaction time or temperature.
-
Solution: The reduction may require heating to proceed to completion. Monitor the reaction by TLC and continue heating until the starting material is no longer visible.
-
Problem: Difficulty in isolating the 5-amino-6-bromo-1H-indazole product.
-
Possible Cause: The product is soluble in the aqueous workup solution.
-
Solution: After neutralizing the reaction mixture, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product. Adjusting the pH of the aqueous layer to be slightly basic can also improve extraction efficiency.
-
Step 3: Balz-Schiemann Reaction of 5-amino-6-bromo-1H-indazole
Problem: Low yield of this compound.
-
Possible Cause 1: Incomplete diazotization.
-
Solution: The diazotization step is critical and should be performed at low temperatures (0-5 °C). Ensure that the sodium nitrite solution is added slowly and that the temperature is strictly controlled. The presence of excess nitrous acid can be checked with starch-iodide paper.
-
-
Possible Cause 2: Premature decomposition of the diazonium salt.
-
Solution: The diazonium salt is unstable at higher temperatures. Keep the reaction mixture cold until the thermal decomposition step. The diazonium tetrafluoroborate salt is generally more stable and can often be isolated by filtration before decomposition.
-
-
Possible Cause 3: Suboptimal thermal decomposition conditions.
-
Solution: The temperature for the thermal decomposition of the diazonium tetrafluoroborate salt needs to be carefully controlled. Too low a temperature will result in a slow reaction, while too high a temperature can lead to the formation of byproducts. The decomposition is often carried out by gently heating the isolated salt or the reaction mixture.
-
Problem: Formation of tar-like byproducts.
-
Possible Cause: Side reactions during the decomposition of the diazonium salt.
-
Solution: The formation of tar is often due to side reactions of the highly reactive aryl cation intermediate. Ensure that the diazonium salt is as pure as possible before decomposition. Performing the decomposition in a high-boiling point inert solvent can sometimes help to control the reaction and minimize byproduct formation.
-
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound, based on analogous transformations of similar substrates.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Nitration | 6-bromo-1H-indazole | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 5 | 2 - 4 | 70 - 85 |
| 2. Reduction | 6-bromo-5-nitro-1H-indazole | SnCl₂·2H₂O, HCl | Ethanol | 60 - 70 | 2 - 3 | 80 - 95 |
| 3. Fluorination | 5-amino-6-bromo-1H-indazole | 1. NaNO₂, HBF₄ 2. Heat | Water/Ethanol | 0 - 5 (diazotization) 50 - 100 (decomposition) | 1 - 2 | 40 - 60 |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-5-nitro-1H-indazole
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 6-bromo-1H-indazole (1.0 eq) to concentrated sulfuric acid. Stir until completely dissolved, maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cool.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-bromo-1H-indazole, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-bromo-5-nitro-1H-indazole.
Protocol 2: Synthesis of 5-amino-6-bromo-1H-indazole
-
Reaction Setup: In a round-bottom flask, suspend 6-bromo-5-nitro-1H-indazole (1.0 eq) and tin(II) chloride dihydrate (5.0 eq) in ethanol.
-
Acidification: Add concentrated hydrochloric acid and stir the mixture at room temperature.
-
Heating: Heat the reaction mixture to 60-70 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).
-
Extraction: Extract the product with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-6-bromo-1H-indazole.
Protocol 3: Synthesis of this compound (Balz-Schiemann Reaction)
-
Diazotization:
-
Dissolve 5-amino-6-bromo-1H-indazole (1.0 eq) in a solution of fluoroboric acid (HBF₄, 48% in water) at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature between 0 and 5 °C.
-
Stir the mixture for an additional 30 minutes at 0 °C. The diazonium tetrafluoroborate salt may precipitate.
-
-
Isolation of Diazonium Salt (Optional but Recommended):
-
If a precipitate forms, collect the diazonium salt by filtration, wash it with cold diethyl ether, and dry it carefully under a stream of nitrogen. Caution: Diazonium salts can be explosive when dry.
-
-
Thermal Decomposition:
-
Gently heat the isolated diazonium salt (or the reaction mixture directly) to 50-100 °C. Nitrogen gas will evolve. The decomposition can also be carried out in an inert high-boiling solvent like toluene or xylene.
-
-
Workup:
-
After the gas evolution ceases, cool the reaction mixture to room temperature.
-
If the reaction was performed in an aqueous medium, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Troubleshooting regioselectivity in the synthesis of substituted indazoles
Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a critical issue in the synthesis of substituted indazoles?
A1: The indazole ring possesses two nitrogen atoms in its pyrazole moiety, leading to the possibility of substitution at either the N1 or N2 position. This results in the formation of two distinct regioisomers: 1H-indazoles and 2H-indazoles. Since the biological activity of indazole-containing compounds is often highly dependent on the specific regioisomer, controlling the selectivity of substitution is crucial for the synthesis of targeted, therapeutically effective molecules.[1][2][3] Direct alkylation or acylation of the indazole core frequently yields a mixture of N1- and N2-substituted products, making regiocontrol a significant synthetic challenge.[1][2][3]
Q2: What are the primary factors that determine whether N1 or N2 substitution occurs?
A2: The regiochemical outcome of indazole substitution is governed by a combination of factors:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of groups already present on the indazole ring play a major role. For instance, bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.[1][2] Conversely, electron-withdrawing groups at the C7 position can direct substitution to the N2 position.[1][2][4]
-
Reaction Conditions: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[1][2][4][5] Acidic or neutral conditions, on the other hand, can promote N2-substitution.[1][6][7]
-
Nature of the Electrophile: The alkylating or acylating agent used can also influence the N1/N2 ratio.[1][2]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][5][8] Reactions run under conditions that allow for equilibration will often favor the thermodynamically more stable N1-substituted product.[2][5] Kinetically controlled conditions may favor the formation of the N2-substituted product.[1]
Q3: Are there synthetic methods that are inherently selective for 2H-indazoles?
A3: Yes, while direct alkylation can be guided towards N2-selectivity, certain synthetic routes are designed to specifically produce 2H-indazoles. Prominent examples include the Davis-Beirut reaction and the Cadogan reductive cyclization.[1][9] The Cadogan reaction, for instance, involves the reductive cyclization of ortho-imino-nitrobenzene precursors to selectively form the 2H-indazole core.[1][10][11][12] Palladium-catalyzed methods have also been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[1]
Troubleshooting Guides
Problem: My N-alkylation reaction is yielding a nearly 1:1 mixture of N1 and N2 isomers. How can I enhance the selectivity for the N1-substituted product?
Solution: To achieve high N1-selectivity, you should employ conditions that favor the formation of the thermodynamically more stable product.
-
Recommended Conditions: The combination of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent is highly effective for promoting N1-alkylation.[1][2][4][5] This system has been reported to provide greater than 99% N1-regioselectivity for indazoles with various C3 substituents.[2]
-
Substituent Effects: If your substrate allows, the presence of a bulky substituent at the C3 position will sterically hinder the N2-position and further enhance N1-selectivity.[1][4]
-
Thermodynamic Equilibration: In some cases, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can facilitate the isomerization of any initially formed N2-product to the more stable N1-isomer.[2][5]
Problem: I need to synthesize the N2-substituted indazole, but my current protocol favors the N1 isomer. What adjustments should I make?
Solution: To favor the kinetically preferred N2-product, you need to modify your reaction conditions to avoid thermodynamic equilibration and alter the electronic properties of the substrate where possible.
-
Introduce an Electron-Withdrawing Group (EWG): Placing a strong EWG, such as a nitro (-NO2) or a methyl ester (-CO2Me), at the C7 position of the indazole ring has been shown to strongly direct alkylation to the N2 position, achieving N2-selectivity of ≥96%.[1][2][4][5]
-
Utilize Acidic or Neutral Conditions: Instead of basic conditions, perform the alkylation under neutral or acidic catalysis. For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH) is an effective method for selective N2-alkylation.[1][7]
-
Consider the Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer in certain cases.[5][13]
-
Metal-Mediated Reactions: Specific protocols using Ga/Al-mediated direct alkylation have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[1][6]
Problem: My Cadogan cyclization for producing a 2H-indazole is inefficient, requiring high temperatures and resulting in low yields.
Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.
-
Adopt a One-Pot Protocol: An efficient approach involves the initial condensation of an ortho-nitrobenzaldehyde with an aniline or aliphatic amine, followed by in-situ reductive cyclization. This avoids the need to isolate the intermediate ortho-imino-nitrobenzene.[1][10][11]
-
Optimize Reagents and Conditions: Tri-n-butylphosphine is an effective reducing agent for this transformation.[10][11][12] Using isopropanol (i-PrOH) as the solvent at a milder temperature of 80°C has been shown to provide moderate to excellent yields.[1][10]
-
Check Substrate Compatibility: Be aware that substrates with acidic α-imino protons may not be compatible with the reaction conditions. Steric hindrance on the amine or aldehyde can also negatively impact yields.[1][10]
Quantitative Data Summary
The following tables summarize the impact of various factors on the regioselectivity of indazole N-alkylation.
Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)
| C3-Substituent | C7-Substituent | N1:N2 Ratio | Reference |
| -H | -H | Variable | [1] |
| -tert-Butyl | -H | >99:1 | [2][4][5] |
| -COMe | -H | >99:1 | [2][4][5] |
| -Carboxamide | -H | >99:1 | [2][4][5] |
| -H | -NO2 | 4:96 | [2][4][5] |
| -H | -CO2Me | 4:96 | [2][4][5] |
Table 2: Influence of Reaction Conditions on N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate
| Base | Solvent | Temperature (°C) | N1 Product Yield (%) | Reference |
| Cs2CO3 | DMF | 90 | 60 | [13][14] |
| Cs2CO3 | Chlorobenzene | 90 | 66 | [13][14] |
| Cs2CO3 | Dioxane | 90 | 96 | [13][14] |
| NaH | DMF | rt | 32 | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of Substituted Indazoles
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1][10]
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Identifying and minimizing side products in 5-Bromo-6-fluoro-1H-indazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-fluoro-1H-indazole. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy for the synthesis of substituted indazoles involves the diazotization and subsequent cyclization of an appropriately substituted aniline. For this compound, a plausible starting material is 4-Bromo-5-fluoro-2-methylaniline. The synthesis can be conceptualized as a three-step process: acetylation of the aniline, followed by diazotization and cyclization, and finally deacetylation to yield the target indazole.
Q2: What are the most likely side products in the synthesis of this compound?
The formation of several side products can occur, depending on the specific reaction conditions. The most common include:
-
Incomplete Cyclization: Residual acetylated intermediate (N-(4-bromo-5-fluoro-2-methylphenyl)acetamide) may be present if the diazotization and cyclization step does not go to completion.
-
Regioisomers: While the desired product is the 1H-indazole, formation of the 2H-indazole isomer is a possibility, although generally the 1H-tautomer is more thermodynamically stable.
-
Dehalogenation Products: Under certain reductive conditions or in the presence of specific catalysts, loss of the bromine or, less likely, the fluorine atom can occur, leading to the formation of 6-fluoro-1H-indazole or 5-bromo-1H-indazole, respectively.
-
Oxidized Impurities: Exposure to air or oxidizing conditions during workup or purification can lead to the formation of colored impurities.
-
Products of Incomplete Acetylation/Deacetylation: If the initial acetylation of the starting aniline is incomplete, or the final deacetylation is not carried out to completion, the corresponding unprotected or still-protected compounds will be present as impurities.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of reaction parameters:
-
Temperature Control: Low temperatures (typically 0-5 °C) are crucial during the diazotization step to prevent the decomposition of the diazonium salt.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidized impurities.
-
Purity of Reagents: Using high-purity starting materials and reagents is essential to prevent the introduction of unwanted impurities that can lead to side reactions.
-
Reaction Time and Monitoring: Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times or excessive heating.
Q4: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are:
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from most side products and unreacted starting materials. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an excellent method for obtaining highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete diazotization of the aniline precursor. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of the nitrosating agent. Use a freshly prepared solution of the nitrosating agent (e.g., isoamyl nitrite). |
| Inefficient cyclization. | Optimize the reaction temperature and time for the cyclization step. Ensure the reaction is run for a sufficient duration, monitoring by TLC or LC-MS. | |
| Presence of Multiple Spots on TLC (Low Selectivity) | Formation of regioisomers or other side products. | Re-evaluate the reaction conditions. For diazotization/cyclization, ensure strict temperature control. For purification, a well-optimized gradient for column chromatography is crucial. |
| Degradation of the product. | Avoid excessive heating and prolonged reaction times. Ensure the workup procedure is performed promptly after the reaction is complete. | |
| Product is Colored (e.g., yellow or brown) | Formation of oxidized impurities. | Perform the reaction and workup under an inert atmosphere. Degas solvents before use. |
| Residual starting materials or high molecular weight byproducts. | Enhance purification by using a longer chromatography column or a shallower eluent gradient. Consider a recrystallization step after column chromatography. |
Experimental Protocols (Adapted from Analogous Syntheses)
Note: The following protocols are adapted from the synthesis of a constitutional isomer, 5-bromo-4-fluoro-1H-indazole, and should be optimized for the synthesis of this compound.
Step 1: Acetylation of 4-Bromo-5-fluoro-2-methylaniline
-
Dissolve 4-Bromo-5-fluoro-2-methylaniline in a suitable solvent such as chloroform.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride, ensuring the temperature remains below 40°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, proceed to the next step. It may not be necessary to isolate the acetylated intermediate.
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate followed by isoamyl nitrite.
-
Heat the mixture to reflux (the exact temperature will depend on the solvent used, e.g., ~68°C for chloroform) and maintain for several hours (e.g., 20 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Hydrolysis (Deprotection)
-
Remove the volatile components from the reaction mixture under reduced pressure.
-
Add methanol and water to the residue, followed by an inorganic base such as potassium carbonate or sodium hydroxide.
-
Stir the mixture at room temperature for several hours (e.g., 12 hours) to effect deacetylation.
-
Monitor the hydrolysis by TLC.
-
Upon completion, add water and stir.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Data Presentation
| Parameter | Value | Notes |
| Starting Material | 4-Bromo-5-fluoro-2-methylaniline | |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Base for hydrolysis (e.g., K₂CO₃) | |
| Solvent(s) | Chloroform, Methanol, Water | |
| Reaction Temperature(s) | Acetylation: <40°C; Cyclization: Reflux; Hydrolysis: Room Temp. | |
| Reaction Time(s) | Cyclization: ~20h; Hydrolysis: ~12h | |
| Typical Yield (%) | Record your experimental yield here | |
| Purity (%) | Record your purity data here (e.g., from HPLC or qNMR) | |
| Side Product(s) Identified | List any identified side products and their approximate percentages |
Visualizations
Optimization of reaction conditions for the synthesis of 5-Bromo-6-fluoro-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the synthesis of 5-Bromo-6-fluoro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed method involves a two-step process starting from a substituted acetophenone. The first step is the formation of an N-acetylated indazole, followed by a deprotection step to yield the final product. A key intermediate is 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone.
Q2: How is the precursor, 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone, synthesized?
A2: While direct synthesis of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone is not explicitly detailed in the provided literature, a general approach for similar structures involves the cyclization of a corresponding substituted fluorobenzaldehyde with hydrazine, followed by acetylation. For instance, a similar compound, 5-bromo-1H-indazole, is synthesized by reacting 5-bromo-2-fluorobenzaldehyde with hydrazine.[1]
Q3: What are the typical reaction conditions for the final deprotection step?
A3: The deprotection of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone to this compound is typically achieved by acid-catalyzed hydrolysis. The reaction is often carried out in a mixture of aqueous hydrochloric acid and methanol at reflux.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone[2]
-
Reaction Setup: Dissolve 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone (1.58 g, 6.15 mmol) in a solvent mixture of 3M HCl aqueous solution (20 mL) and methanol (4 mL).
-
Heating: Heat the reaction mixture to reflux at 90 °C for 3 hours.
-
Workup:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 10 with a 1 M NaOH aqueous solution. A colorless solid should precipitate.
-
-
Isolation:
-
Collect the precipitate by filtration.
-
Dry the solid under a vacuum to obtain the final product.
-
Data Presentation
Table 1: Reaction Parameters for the Deprotection of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone[2]
| Parameter | Value |
| Starting Material | 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone |
| Reagents | 3M HCl, Methanol, 1M NaOH |
| Temperature | 90 °C (Reflux) |
| Reaction Time | 3 hours |
| Product Yield | 93% |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction. | Ensure the reaction is heated to the correct temperature (90 °C) and allowed to proceed for the full 3 hours. Monitor progress with TLC. |
| Degradation of starting material or product. | Avoid excessively high temperatures or prolonged reaction times. Ensure the workup is performed promptly after the reaction is complete. | |
| Incorrect pH for precipitation. | Use a pH meter to accurately adjust the pH to 10 during the workup. Inadequate basification will result in poor precipitation of the product. | |
| Product is Impure (e.g., contains starting material) | Incomplete hydrolysis. | Increase the reaction time or the concentration of the HCl solution. Ensure efficient stirring during the reaction. |
| Inefficient precipitation. | After pH adjustment, cool the solution in an ice bath to maximize precipitation before filtration. | |
| Reaction Stalls (as per TLC) | Insufficient acid catalyst. | Add additional 3M HCl solution carefully and continue to monitor the reaction. |
| Low reaction temperature. | Verify the temperature of the heating mantle or oil bath and ensure the reaction mixture is refluxing gently. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Overcoming low conversion rates in palladium-catalyzed cross-coupling of indazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in palladium-catalyzed cross-coupling reactions of indazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or no conversion in N-arylation (Buchwald-Hartwig type) reactions.
Question: I am attempting an N-arylation of my indazole with an aryl halide using a palladium catalyst, but I am observing very low to no conversion of my starting materials. What are the likely causes and how can I improve my yield?
Answer: Low conversion in the N-arylation of indazoles is a common issue that can stem from several factors. The unprotected N-H group of the indazole ring can interfere with the catalytic cycle, and the choice of reaction components is critical.[1] Here is a step-by-step guide to troubleshoot this issue:
-
Catalyst and Ligand Selection: The combination of the palladium source and the phosphine ligand is paramount. For N-arylation of N-H containing heterocycles like indazole, bulky biarylphosphine ligands are often essential.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.
-
Solvent and Temperature: The reaction solvent and temperature play a significant role in reaction kinetics and catalyst stability.
-
Recommendation: Anhydrous and thoroughly degassed solvents are critical to prevent catalyst deactivation and unwanted side reactions.[1] Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF. If solubility is an issue, a combination of solvents might be beneficial. Optimization of the reaction temperature is also recommended; sometimes lowering the temperature can reduce byproduct formation.[3]
-
-
Reagent Purity: Ensure all reagents, including the indazole, aryl halide, and solvent, are pure and dry. Water and other protic impurities can lead to catalyst deactivation and hydrodehalogenation of the aryl halide.[1]
Issue 2: Poor yields in Suzuki-Miyaura coupling of bromoindazoles.
Question: My Suzuki-Miyaura reaction with a bromoindazole is giving me a low yield of the desired product. What are the key parameters to optimize?
Answer: Achieving high yields in the Suzuki-Miyaura coupling of bromoindazoles, especially with an unprotected N-H group, requires careful optimization of the reaction conditions. The lower reactivity of bromides compared to iodides can necessitate more robust catalytic systems.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for efficient coupling.
-
Base and Solvent System: The base and solvent system are interdependent and crucial for the transmetalation step.
-
Temperature and Reaction Time: These parameters should be optimized for each specific substrate combination.
-
Side Reactions: Be aware of common side reactions such as dehalogenation and homocoupling.
Issue 3: Difficulty with direct C-H arylation of indazoles.
Question: I am trying to perform a direct C-H arylation on the indazole core to avoid pre-functionalization, but the reaction is not proceeding as expected. What are the challenges and how can they be addressed?
Answer: Direct C-H arylation of indazoles can be challenging due to the potential for multiple reactive sites (N1, C3, and other C-H bonds on the benzene ring) and the inherent reactivity of the indazole nucleus.[7][8]
-
Regioselectivity: Controlling the position of arylation is a primary challenge.
-
Reaction Conditions: The reaction conditions for direct arylation are often more forcing than traditional cross-coupling reactions.
-
Substrate Scope: The electronic properties of both the indazole and the aryl halide can significantly influence the outcome. Electron-withdrawing or electron-donating groups can affect the reactivity and regioselectivity of the C-H activation.[7]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from literature to guide the optimization of your reaction conditions.
Table 1: Optimization of Suzuki-Miyaura Coupling of 3-Bromoindazoles [4]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 1 | 45 |
| 2 | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 110 | 1 | 25 |
| 3 | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH | 110 | 1 | 67 |
| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 1 | 78 |
| 5 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 1 | 72 |
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Aniline [3]
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | 100 | 12 | 92 |
| 3 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 110 | 18 | 78 |
| 4 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 24 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoindazole [4][10]
-
To an oven-dried reaction vessel, add the bromoindazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., 1,4-dioxane/EtOH/H₂O).
-
Heat the reaction mixture to the desired temperature (e.g., 140 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of an Indazole [3]
-
In a glovebox or under an inert atmosphere, add the indazole (1.0 equiv), aryl halide (1.2 equiv), palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and base (e.g., LiHMDS, 2.0 equiv) to a reaction tube.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low conversion rates.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Strategies to avoid dehalogenation byproducts in indazole reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for indazole reactions. This resource is designed to help you troubleshoot and prevent the common side reaction of dehalogenation, ensuring higher yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of indazole reactions?
A1: Dehalogenation is an undesired side reaction where the halogen atom (e.g., Br, I) on the indazole ring is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated or proto-dehalogenated byproduct, which reduces the yield of the desired functionalized indazole and complicates product purification. This issue is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1]
Q2: What are the primary causes of dehalogenation?
A2: Dehalogenation is primarily caused by a competing reductive pathway in the catalytic cycle. After the initial oxidative addition of the halo-indazole to the Pd(0) catalyst, the resulting organopalladium intermediate is supposed to react with the coupling partner (e.g., boronic acid or amine). However, if this intermediate reacts with a proton or hydride source in the reaction mixture before the desired coupling can occur, the dehalogenated indazole is formed.[1] Common sources of protons or hydrides include:
-
Residual water in solvents or reagents.[1]
-
Solvents that can act as hydride donors (e.g., alcohols, and in some cases, DMF).
-
Bases that are hydrated or can generate water in situ.[1]
-
Amine reagents, especially in Buchwald-Hartwig reactions.
Q3: How does the halogen on the indazole ring affect the likelihood of dehalogenation?
A3: The nature of the halogen is a critical factor. Generally, aryl iodides are more reactive towards oxidative addition but are also more susceptible to dehalogenation compared to aryl bromides and chlorides. Studies on similar N-heterocycles have shown that bromo and chloro derivatives can be superior to iodo derivatives due to a reduced propensity for dehalogenation.[2]
Q4: Can the unprotected N-H group on the indazole ring contribute to dehalogenation?
A4: Yes, the acidic proton of the unprotected N-H group can interfere with the catalytic cycle.[1] It can react with the base or the catalyst, potentially leading to catalyst inhibition or promoting side reactions, including dehalogenation.[1][3] In some challenging cases, protecting the indazole nitrogen with a group like BOC (tert-butyloxycarbonyl) can suppress this side reaction.[3]
Troubleshooting Guides
Issue 1: Significant dehalogenation observed in a Suzuki-Miyaura coupling of a bromo-indazole.
Potential Cause & Solution:
This is a common issue when the rate of the desired transmetalation step is slow compared to the rate of the competing dehalogenation pathway.
Troubleshooting Steps:
-
Evaluate Catalyst and Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step, favoring the desired product. For indazole substrates, ligands like SPhos, XPhos, or dppf have shown good results.[3][4] Avoid using older, less efficient catalysts like Pd(PPh₃)₄ if dehalogenation is a major issue.[1]
-
Optimize the Base: The base plays a key role. If you are using a strong base like NaOtBu, consider switching to a weaker inorganic base such as anhydrous K₃PO₄ or Cs₂CO₃.[1][3] Ensure the base is anhydrous, as water can be a proton source.[1]
-
Check Solvents and Reagents: Use anhydrous and thoroughly degassed solvents.[1] Solvents like toluene or dioxane are generally preferred over protic solvents. Rigorous degassing (e.g., several freeze-pump-thaw cycles) is essential to remove oxygen, which can promote side reactions like boronic acid homocoupling.[1]
-
Control Temperature: Run the reaction at the lowest effective temperature. Higher temperatures can sometimes increase the rate of dehalogenation more than the rate of the desired coupling.[1]
Issue 2: The dehalogenated byproduct is the major product in a Buchwald-Hartwig amination of a halo-indazole.
Potential Cause & Solution:
Similar to Suzuki coupling, this indicates that the reductive pathway is outcompeting the C-N bond formation. The choice of ligand and base is particularly critical in amination reactions.
Troubleshooting Steps:
-
Select the Right Ligand: For Buchwald-Hartwig aminations on N-heterocycles, bulky biarylphosphine ligands are highly recommended. Ligands such as RuPhos, BrettPhos, or Xantphos are known to minimize reductive dehalogenation.[1][3]
-
Modify the Base: Strong, non-nucleophilic bases are typically required. However, the combination is key. For unprotected indazoles, pairing a bulky ligand with a strong base like LiHMDS or NaOtBu can be effective.[1] If dehalogenation persists, screening different bases (e.g., K₃PO₄, Cs₂CO₃) is advised.[5]
-
Protect the Indazole N-H: If optimization of other parameters fails, the indazole N-H group may be interfering. Protecting it with a BOC or SEM group can prevent its interaction with the catalyst or base and often significantly reduces dehalogenation.
-
Solvent Choice: Toluene and 1,4-dioxane are generally effective solvents.[5] If using DMF, be aware that it can sometimes act as a hydride source at elevated temperatures.
Data Presentation
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [6] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | [6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | [6] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 15 | [6] |
This table illustrates the significant impact of the catalyst/ligand system on reaction efficiency for a substituted indazole.
Table 2: Effect of Base and Ligand in Buchwald-Hartwig Amination of Aryl Bromides.
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| XPhos | NaOtBu | Toluene | 100 | High | Generally a robust system for many amines.[5][7] |
| RuPhos | LiHMDS | Toluene/THF | 80-100 | High | Effective for unprotected indazoles.[1] |
| Xantphos | Cs₂CO₃ | Dioxane | 110 | Good to High | A weaker base can be beneficial for sensitive substrates.[8] |
| BINAP | KOt-Bu | Toluene | 100 | Moderate to High | An older generation ligand, may be less effective for challenging substrates.[3] |
| DPEphos | Cs₂CO₃ | Dioxane | 110 | Low to Moderate | Often less effective than more modern biarylphosphine ligands.[8] |
This table provides a general guide for selecting ligand and base combinations. Optimal conditions should be determined empirically for specific indazole substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole with Minimized Dehalogenation
This protocol is optimized to reduce the formation of the 1H-indazole byproduct.
Materials:
-
6-Bromo-1H-indazole (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
XPhos Pd G3 (Palladium precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
Methodology:
-
To an oven-dried Schlenk tube, add 6-Bromo-1H-indazole, the arylboronic acid, and anhydrous K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the XPhos Pd G3 precatalyst under a positive flow of argon.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 80-100 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-1H-indazole
This protocol employs a modern catalyst system designed to suppress hydrodehalogenation.
Materials:
-
3-Bromo-1H-indazole (1.0 equiv.)
-
Amine (1.2 equiv.)
-
RuPhos Pd G3 (Palladium precatalyst, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv.)
-
Anhydrous, degassed toluene
Methodology:
-
In a glovebox or under a strict inert atmosphere, add 3-Bromo-1H-indazole, RuPhos Pd G3, and LiHMDS to an oven-dried reaction vessel.
-
Add anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
-
Seal the vessel tightly and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed indazole functionalization.
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Caption: Decision guide for initial reaction condition setup.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bromo-Fluoro-Indazole Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the purification challenges of bromo-fluoro-indazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for purification difficulties with bromo-fluoro-indazole isomers?
A1: The main challenges in purifying bromo-fluoro-indazole isomers stem from the frequent formation of regioisomers during synthesis, particularly N1 and N2 substituted isomers.[1][2][3] These isomers often have very similar physical and chemical properties, such as polarity and solubility, which makes their separation by standard chromatographic or crystallization techniques challenging.[4]
Q2: Which analytical techniques are recommended for assessing the purity and isomeric ratio of bromo-fluoro-indazoles?
A2: A combination of analytical methods is essential for accurate assessment:
-
NMR Spectroscopy (¹H & ¹³C): Crucial for confirming the chemical structure and identifying the specific isomers present in a mixture. 2D NMR techniques can further aid in unambiguous structure elucidation.[4]
-
High-Performance Liquid Chromatography (HPLC): A primary tool for determining the purity of the final product and quantifying the ratio of different isomers.[4][5]
-
Mass Spectrometry (MS): Used to verify the molecular weight of the synthesized compound.[4]
-
Thin-Layer Chromatography (TLC): An indispensable technique for monitoring the progress of a reaction and the separation during column chromatography.[4][6]
Q3: What are the most effective methods for separating bromo-fluoro-indazole regioisomers?
A3: The two most commonly employed and effective methods are:
-
Column Chromatography: Silica gel column chromatography is a standard procedure for separating isomers.[4][6] Optimization of the solvent system is critical for achieving good resolution.
-
Recrystallization: This technique, particularly using mixed-solvent systems, can be highly effective for isolating a single isomer in high purity, often exceeding 99%.[1] This method is also advantageous for its scalability in industrial production.[1]
Q4: Are there specialized HPLC columns that can improve the separation of these isomers?
A4: Yes, for challenging separations, specialized HPLC columns can provide better resolution. Phenyl and Pentafluorophenyl (PFP) columns are often effective for separating positional isomers due to their unique interactions, such as π-π interactions, with the aromatic rings of the indazole core.[7] For chiral isomers (enantiomers), specific chiral columns like Chiralcel are necessary.[8][9][10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of bromo-fluoro-indazole isomers.
Issue 1: Co-elution of Isomers in Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the isomers. Solution: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Vary the ratio of the solvents to fine-tune the separation. |
| Column Overload | The amount of crude product loaded onto the column exceeds its separation capacity, leading to broad or overlapping peaks. Solution: Reduce the amount of sample loaded onto the column. For a given column size, there is a maximum amount of sample that can be effectively separated. |
| Poor Column Packing | Channels or cracks in the stationary phase can lead to a non-uniform flow of the mobile phase, resulting in poor separation. Solution: Ensure the column is packed uniformly. Wet packing is generally preferred over dry packing for better results. |
Issue 2: Difficulty in Crystallization of the Target Isomer
| Potential Cause | Suggested Solution |
| Compound "Oils Out" | The compound comes out of the solution as a liquid (oil) instead of a solid crystalline material. This can happen if the solution is cooled too quickly or if there is a high concentration of impurities. Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal of the desired compound can also promote crystallization.[11] |
| Low Recovery Yield | A significant amount of the product remains dissolved in the mother liquor after cooling. Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled, using an ice bath to maximize crystal formation.[11] |
| No Crystal Formation | The solution remains clear even after cooling, indicating that it is not supersaturated. Solution: The solvent may be too good at dissolving the compound. Try a different solvent in which the compound has lower solubility at room temperature. Alternatively, carefully evaporate some of the solvent to increase the concentration of the compound. |
Data Presentation
The following table summarizes hypothetical, yet representative, data for the purification of a mixture of 5-bromo-4-fluoro-1H-indazole isomers.
| Purification Method | Initial Isomer Ratio (N1:N2) | Final Purity of Major Isomer | Recovery Yield of Major Isomer |
| Column Chromatography (Hexane/Ethyl Acetate) | 60:40 | 95% | 75% |
| Single Solvent Recrystallization (Ethanol) | 60:40 | 98% | 60% |
| Mixed Solvent Recrystallization (Acetone/Water) | 60:40 | >99% | 85% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid trapping air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude bromo-fluoro-indazole isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start eluting with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent as the elution progresses.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Mixed-Solvent Recrystallization
-
Solvent Selection:
-
Identify a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. Common pairs include acetone/water, ethanol/water, and tetrahydrofuran/water.[1]
-
-
Dissolution:
-
Place the crude isomer mixture in a flask and add the "good" solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Inducing Crystallization:
-
Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy.
-
If the solution remains clear, you may need to add more of the "poor" solvent or slightly cool the solution.
-
-
Crystal Formation:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
-
Isolation and Drying:
Mandatory Visualization
Caption: A general workflow for the purification of bromo-fluoro-indazole isomers.
Caption: A troubleshooting decision tree for poor isomer separation.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Optimizing Solvent Systems for the Crystallization of 5-Bromo-6-fluoro-1H-indazole
This technical support guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 5-Bromo-6-fluoro-1H-indazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound.
Q1: My compound is not crystallizing from the solution upon cooling. What should I do?
A1: This is a common issue that can arise from several factors. Here are a few troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the solution to initiate crystallization.[1]
-
Concentrate the Solution: It's possible that too much solvent was used, and the solution is not saturated enough. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[1]
-
Lower the Temperature: If cooling to room temperature is not sufficient, try using an ice bath to further decrease the solubility of your compound.
Q2: The compound "oils out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or if the compound is highly impure.
-
Slower Cooling: Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly to room temperature before moving it to an ice bath.
-
Use More Solvent: The boiling point of the solvent may be higher than the melting point of your compound. Using a larger volume of solvent can sometimes mitigate this issue.
-
Consider a Different Solvent: The chosen solvent may not be ideal. A solvent with a lower boiling point might be more suitable.
Q3: The crystals that formed are very small or needle-like, making them difficult to filter and dry. How can I obtain larger crystals?
A3: The formation of small crystals is often a result of rapid crystallization.
-
Slow Down Cooling: Rapid cooling encourages the formation of many small nuclei, leading to small crystals. A slower cooling rate will favor the growth of larger, more well-defined crystals. Ensure the flask is in a location where it will not be disturbed and can cool gradually.
-
Reduce Supersaturation: If the solution is too concentrated, crystallization can occur too quickly. Add a small amount of extra solvent to the hot solution to slightly decrease the supersaturation.[1]
Q4: The yield of my recrystallized product is very low. What are the potential causes and solutions?
A4: A low yield can be disappointing but is often correctable.
-
Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain in the mother liquor.[1] Before discarding the filtrate, you can test for remaining product by evaporating a small amount to see if a solid residue forms. If so, you can recover more product by concentrating the mother liquor and cooling it again.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. To prevent this, use a pre-warmed funnel and keep the solution hot.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled can dissolve some of the product. Always use ice-cold solvent for washing.
Q5: The purity of my compound did not improve after recrystallization. What went wrong?
A5: If purity is not improved, it's likely that impurities were trapped within the crystal lattice.
-
Crystallization Was Too Rapid: Fast crystal growth can trap impurities.[1] Ensure the cooling process is slow and gradual.
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your compound and the impurities. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures. A different solvent system may be required.
-
Consider a Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
Experimental Protocols
Protocol 1: Solvent Screening for this compound
Objective: To identify a suitable single or binary solvent system for the crystallization of this compound.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane, Water)
-
Test tubes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.
-
A good candidate for a single-solvent crystallization will show low solubility at room temperature but high solubility at elevated temperatures.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube. If the compound dissolves completely upon heating and then precipitates upon cooling, it is a good candidate solvent.
-
To identify a binary solvent system, select a solvent in which the compound is highly soluble (solvent 1) and another in which it is poorly soluble (solvent 2). The two solvents must be miscible.
Data Presentation:
Table 1: Hypothetical Solvent Screening Results for this compound
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability |
| Ethanol | Sparingly Soluble | Very Soluble | Good for single-solvent |
| Methanol | Soluble | Very Soluble | Potentially suitable |
| Isopropanol | Sparingly Soluble | Soluble | Good for single-solvent |
| Ethyl Acetate | Soluble | Very Soluble | Potentially suitable |
| Acetone | Very Soluble | Very Soluble | Unsuitable for single-solvent |
| Toluene | Sparingly Soluble | Soluble | Good for single-solvent |
| Heptane | Insoluble | Sparingly Soluble | Good as an anti-solvent |
| Water | Insoluble | Insoluble | Unsuitable |
Protocol 2: Single-Solvent Crystallization
Objective: To purify crude this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Place the crude compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the selected solvent and begin heating and stirring.
-
Add the solvent in small portions until the compound is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 3: Two-Solvent (Binary) Crystallization
Objective: To purify crude this compound using a solvent/anti-solvent system.
Materials:
-
Crude this compound
-
Solvent pair (e.g., Acetone/Heptane)
-
All other materials listed in Protocol 2
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble, e.g., Acetone).
-
While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., Heptane) dropwise until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold mixture of the two solvents.
-
Dry the purified crystals.
Data Presentation:
Table 2: Hypothetical Optimization of a Binary Solvent System (Acetone/Heptane)
| Acetone:Heptane Ratio | Yield (%) | Purity (%) | Crystal Morphology |
| 10:1 | 75 | 98.5 | Small Needles |
| 8:1 | 82 | 99.2 | Prisms |
| 6:1 | 88 | 99.1 | Plates |
| 4:1 | 90 | 98.8 | Small Plates |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the crystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Synthesis of Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for the synthesis of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this complex area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic fluorination reaction on an electron-deficient heterocycle is resulting in a low yield. What are the likely causes?
A1: Even with an electron-deficient ring, which should favor nucleophilic aromatic substitution (SNAr), low yields can occur due to several factors.[1] A primary issue is the activity of the fluoride source. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common, but their low solubility in organic solvents and the low nucleophilicity of the fluoride ion often necessitate high temperatures and long reaction times, which can lead to side products and degradation.[1] Another critical factor is the presence of residual water, which can deactivate the fluorinating agent.[1]
Q2: I am using Selectfluor™ for an electrophilic fluorination, but the reaction is not proceeding. What should I check?
A2: When an electrophilic fluorination using Selectfluor™ fails, several factors should be investigated. The reactivity of Selectfluor™ is highly dependent on the reaction medium.[1] For some substrates, such as 2-aminopyridines, a co-solvent system of water and chloroform has been shown to be effective.[1] The presence of a base can also be critical for the reaction to proceed. Additionally, ensure that the Selectfluor™ has been stored correctly and has not degraded.[1]
Q3: What are the best general practices for purifying fluorinated heterocyclic compounds?
A3: Standard purification techniques like column chromatography on silica gel are commonly used for fluorinated heterocycles.[1] It is important to remember that introducing a fluorine atom can significantly alter the polarity of the molecule compared to the starting material, necessitating adjustments to the eluent system. Recrystallization can also be a highly effective method for obtaining high-purity compounds, although it may lead to lower recovery.[2]
Q4: Why is achieving high regioselectivity in the fluorination of heterocycles so challenging?
A4: Achieving high regioselectivity is a significant challenge because the position of fluorination is influenced by a combination of electronic and steric effects of the substituents already present on the heterocyclic ring. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[1] The choice of the fluorinating agent is also crucial, as different reagents can exhibit different selectivities.[1]
Q5: My fluorinated product seems to be unstable. What are the common stability pitfalls?
A5: The stability of fluorinated heterocycles can be a concern. For example, some fluorinated intermediates, like certain 3-fluoro-3,6-dihydropyridines, can eliminate hydrogen fluoride under mild conditions to form the corresponding pyridine.[3] Additionally, monofluorinated alkyl groups attached to a heterocycle can be susceptible to nucleophilic displacement, especially in the presence of intramolecular nucleophiles, leading to decomposition.[4]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material in Nucleophilic Fluorination
This guide addresses the common issue of low or no conversion of the starting material during nucleophilic fluorination of halo-heterocycles.
| Potential Cause | Suggested Solution |
| Inactive Fluorinating Reagent | Many fluoride salts are hygroscopic. Ensure the reagent is anhydrous. Consider drying the reagent under vacuum before use.[5][6] |
| Poor Solubility of Fluoride Salt | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the solubility of the fluoride salt in the organic solvent. |
| Sub-optimal Reaction Temperature | The reaction may require higher temperatures to proceed. Incrementally increase the reaction temperature while monitoring for product formation and decomposition.[1] |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or sulfolane to enhance the nucleophilicity of the fluoride ion.[1] Ensure the solvent is anhydrous. |
Problem 2: Formation of Multiple Products and Low Regioselectivity in Electrophilic Fluorination
This guide provides troubleshooting steps for reactions that yield a mixture of regioisomers during electrophilic fluorination.
| Potential Cause | Suggested Solution |
| Lack of Directing Group Effect | The electronic nature of the existing substituents may not sufficiently direct the fluorination to a single position. Consider modifying the substrate to include a strongly directing group.[1] |
| Incorrect Fluorinating Reagent | Different electrophilic fluorinating agents (e.g., Selectfluor™, NFSI) have different steric and electronic requirements and can provide different regioselectivity. Screen a variety of reagents.[1] |
| Reaction Conditions Too Harsh | High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature. |
| Solvent Effects | The solvent can influence the regioselectivity of the reaction. Screen a range of solvents with varying polarities. |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoropyridine via Nucleophilic Substitution
This protocol describes the synthesis of 2-fluoropyridine from 2-chloropyridine using potassium bifluoride, a method that avoids the need for a solvent at high temperatures.[7]
Materials:
-
2-Chloropyridine
-
Potassium bifluoride (KHF₂)
-
Reaction vessel suitable for high temperatures (e.g., a sealed tube or autoclave)
Procedure:
-
In a suitable reaction vessel, combine 2-chloropyridine and potassium bifluoride.
-
Seal the vessel and heat the mixture to a temperature range of 275-325 °C.[7]
-
Maintain the reaction at this temperature, monitoring the progress by GC-MS if possible by taking aliquots carefully.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product, 2-fluoropyridine, can be isolated from the reaction mixture by distillation.
Troubleshooting:
-
Low Yield: Attempts to use anhydrous KF instead of KHF₂ under similar solvent-free conditions have been shown to give only trace amounts of the product.[7] Ensure the correct fluorinating agent is used. Temperatures above 300 °C can lead to degradation of 2-chloropyridine.[7]
Protocol 2: Electrophilic Fluorination of an Enamine using Selectfluor™
This protocol provides a general procedure for the fluorination of cyclic enamines using Selectfluor™.[8][9]
Materials:
-
Cyclic enamine substrate
-
Selectfluor™
-
Anhydrous acetonitrile (MeCN)
-
Basic alumina
Procedure:
-
In an oven-dried Schlenk apparatus under an argon atmosphere, add Selectfluor™ (1 equivalent).
-
Dry the Selectfluor™ under vacuum at 70–80 °C for 2 hours.[8][9]
-
Add the cyclic enamine (1 equivalent) followed by anhydrous acetonitrile.
-
Stir the mixture at room temperature until the starting material is completely consumed, as monitored by TLC.
-
Filter the reaction mixture through a short plug of basic alumina.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Troubleshooting:
-
Reaction Failure: In the absence of a catalyst, Selectfluor™ can directly react with some enamines.[8][9] However, for less reactive substrates, a gold catalyst may be required.[8][9]
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the Selectfluor™.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Trifluoromethylation of Pyrazoles
| Substrate | Trifluoromethylating Agent | Catalyst / Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,3-Dicarbonyl Compound | Trifluoromethylhydrazine HCl | TsOH·H₂O | DCM | 20-40 | 75 | [10] |
| Trifluoroacetonitrile imine with enone | (in situ generated) | MnO₂ (for aromatization) | Hexane | Reflux | 96 | [11][12] |
| 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride | (N-arylation) | Cu(OAc)₂ / NEt₃ | MeOH | Room Temp | Good | [13] |
Visualizations
Caption: Troubleshooting logic for low yield in nucleophilic fluorination.
Caption: General workflow for electrophilic fluorination using Selectfluor™.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 8. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07095C [pubs.rsc.org]
Enhancing the stability of 5-Bromo-6-fluoro-1H-indazole for long-term storage
This technical support center provides guidance on enhancing the stability of 5-Bromo-6-fluoro-1H-indazole for long-term storage. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a refrigerator at 2-8°C. The storage area should be dry and well-ventilated. It is crucial to protect the compound from light and moisture to prevent degradation. For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound, which contains bromo, fluoro, and indazole moieties, several potential degradation pathways under stress conditions can be anticipated. These may include:
-
Hydrolysis: The indazole ring may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The indazole ring system is prone to oxidation, which could lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light, resulting in debromination and subsequent reactions.[1]
-
Thermal Degradation: At elevated temperatures, halogenated organic compounds may decompose, potentially releasing hydrogen bromide and hydrogen fluoride.[1]
Q3: What are the expected hazardous decomposition products of this compound?
A3: In the event of a fire or exposure to extreme heat, thermal decomposition of this compound can produce hazardous substances. These may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[1]
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents, strong acids, strong bases, and amines.[1] Contact with these substances can promote degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting/Optimization Steps |
| Discoloration of the solid compound over time (e.g., turning yellow or brown) | Slow degradation due to exposure to light, air (oxidation), or moisture. | 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Use amber vials or wrap containers in aluminum foil to protect from light.[1] 3. Ensure the storage container is tightly sealed and stored in a desiccator to minimize moisture exposure. |
| Inconsistent analytical results (e.g., HPLC, NMR) from the same batch over time | Degradation of the compound leading to the formation of impurities. | 1. Re-evaluate storage conditions to ensure they are optimal (see FAQ A1). 2. Perform a purity check using a validated analytical method before each use. 3. If degradation is suspected, consider re-purification of the compound if possible. |
| Low yield or unexpected side products in reactions involving this compound | The purity of the starting material may have been compromised due to improper storage. The compound may be reacting with incompatible reagents or solvents. | 1. Confirm the purity of the this compound before starting the reaction. 2. Review the reaction conditions and ensure all reagents and solvents are compatible (see FAQ A4). 3. Consider performing a small-scale test reaction to confirm the viability of the material. |
Stability Data (Hypothetical)
The following table provides hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Condition | Duration | Assay (% Initial) | Appearance | Major Degradant(s) (Hypothetical) |
| Solid State, 25°C/60% RH | 3 months | 98.5% | No change | - |
| Solid State, 40°C/75% RH | 3 months | 95.2% | Slight yellowing | Oxidative and hydrolytic degradants |
| Solid State, Photostability (ICH Q1B) | 1.2 million lux hours | 96.8% | Yellow powder | Photolytic degradants (e.g., debrominated species) |
| Solution (Methanol), 0.1 M HCl | 48 hours | 85.1% | Colorless solution | Acidic hydrolysis products |
| Solution (Methanol), 0.1 M NaOH | 48 hours | 82.5% | Pale yellow solution | Basic hydrolysis products |
| Solution (Methanol), 3% H₂O₂ | 48 hours | 89.3% | Colorless solution | Oxidative degradation products (e.g., N-oxides) |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.[1]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[1]
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Run a control sample in parallel, wrapped in aluminum foil to protect it from light.[1]
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.[1]
-
Thermal Degradation (Solid State): Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.[1]
3. Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Analytical Method for Purity Assessment (HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of plausible synthetic routes for the preparation of 5-Bromo-6-fluoro-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of direct, published synthetic procedures for this specific isomer, this document outlines two primary logical pathways extrapolated from established methodologies for analogous indazole compounds. The comparison focuses on the strategic approach, potential efficiency, and key experimental considerations for each route.
Introduction
This compound is a substituted indazole derivative of significant interest in the development of novel therapeutic agents. The unique substitution pattern of a bromine atom and a fluorine atom on the benzene ring offers opportunities for diverse chemical modifications, making it a versatile scaffold in the design of kinase inhibitors, anti-cancer agents, and other biologically active molecules. This guide explores two principal synthetic strategies:
-
Route 1: Diazotization and Cyclization of a Substituted Aniline. This classic and adaptable approach involves the construction of the indazole ring from a pre-functionalized aniline precursor.
-
Route 2: Cyclocondensation of a Substituted Hydrazine with a Carbonyl Compound. This alternative strategy relies on the formation of the pyrazole ring by reacting a hydrazine derivative with a suitable aldehyde or ketone.
This comparison aims to provide researchers with the necessary information to select the most appropriate synthetic strategy based on starting material availability, scalability, and overall efficiency.
Data Presentation: A Comparative Overview
The following table summarizes the key steps, starting materials, and anticipated outcomes for the two proposed synthetic pathways. The projected yields and conditions are based on analogous transformations reported in the literature for structurally similar compounds.
| Parameter | Route 1: Diazotization & Cyclization | Route 2: Cyclocondensation |
| Starting Material | 4-Bromo-5-fluoro-2-methylaniline | 4-Bromo-5-fluorobenzaldehyde |
| Key Intermediates | Diazonium salt of 4-bromo-5-fluoro-2-methylaniline | Hydrazone of 4-bromo-5-fluorobenzaldehyde |
| Primary Transformation | Intramolecular cyclization of a diazonium salt | Intramolecular cyclization of a hydrazone |
| Number of Steps | 2 (from commercially available precursors) | 2 (from commercially available precursors) |
| Potential Advantages | Well-established and versatile for indazole synthesis. Tolerant of various functional groups. | Potentially milder reaction conditions for the cyclization step. |
| Potential Challenges | Handling of potentially unstable diazonium salts. Requires low-temperature control. Potential for side reactions if not optimized. | Availability and stability of the substituted hydrazine. Control of regioselectivity in some cases. |
| Projected Overall Yield | Moderate to Good | Moderate to Good |
Experimental Protocols
Route 1: Synthesis via Diazotization and Cyclization of 4-Bromo-5-fluoro-2-methylaniline
This route is analogous to the synthesis of the isomeric 5-bromo-4-fluoro-1H-indazole.[1] It commences with the key intermediate, 4-bromo-5-fluoro-2-methylaniline.
Step 1a: Synthesis of 4-Bromo-5-fluoro-2-methylaniline (Starting Material)
A plausible synthesis of this starting material involves the bromination of 3-fluoro-4-methylaniline, followed by steps to arrive at the desired substitution pattern. Alternatively, commercially available, appropriately substituted precursors can be utilized.
Step 1b: Diazotization and Cyclization to form this compound
This procedure involves the conversion of the amino group of 4-bromo-5-fluoro-2-methylaniline into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.
-
Reaction: 4-Bromo-5-fluoro-2-methylaniline → this compound
-
Reagents and Conditions:
-
4-Bromo-5-fluoro-2-methylaniline is dissolved in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
The solution is cooled to a low temperature (typically 0-5 °C).
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to effect diazotization.
-
The reaction mixture is stirred at low temperature for a specified period to allow for the formation of the diazonium salt and subsequent cyclization.
-
The reaction is then carefully quenched, and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography.
-
Detailed Protocol (Proposed):
-
To a stirred solution of 4-bromo-5-fluoro-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid, cooled to 0-5 °C, is added a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1-2 hours, during which the formation of the indazole is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Route 2: Synthesis via Cyclocondensation of 4-Bromo-5-fluorobenzaldehyde and Hydrazine
This approach utilizes a substituted benzaldehyde and hydrazine to construct the indazole ring system.
-
Reaction: 4-Bromo-5-fluorobenzaldehyde + Hydrazine → this compound
-
Reagents and Conditions:
-
4-Bromo-5-fluorobenzaldehyde is reacted with an excess of hydrazine hydrate.
-
The reaction can be performed in a suitable solvent or neat.
-
Heating is typically required to drive the condensation and subsequent cyclization.
-
The excess hydrazine is removed under reduced pressure.
-
The product is then worked up and purified.
-
Detailed Protocol (Proposed):
-
A mixture of 4-bromo-5-fluorobenzaldehyde (1.0 eq) and hydrazine hydrate (10-20 eq) is heated to reflux for several hours.
-
The progress of the reaction is monitored by TLC until the starting aldehyde is consumed.
-
After cooling to room temperature, the excess hydrazine hydrate is removed by distillation under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Mandatory Visualizations
Caption: Synthetic Pathway via Diazotization and Cyclization.
Caption: Synthetic Pathway via Cyclocondensation Reaction.
Conclusion
Both outlined synthetic routes present viable strategies for the preparation of this compound. The choice between the two will likely depend on the availability and cost of the respective starting materials, as well as the specific experimental capabilities of the laboratory.
-
Route 1 is a well-precedented method for indazole synthesis and may offer greater predictability and adaptability from the extensive body of literature on similar transformations. The primary consideration for this route is the careful handling of the intermediate diazonium salt.
-
Route 2 offers a more direct approach from a commercially available benzaldehyde, potentially involving simpler reaction conditions. The efficiency of this route will be contingent on the reactivity of the substituted benzaldehyde and the successful management of the cyclization step.
Further optimization of the proposed experimental conditions will be necessary to achieve high yields and purity for either pathway. It is recommended that small-scale trial reactions are conducted to determine the optimal parameters before scaling up the synthesis. This guide serves as a foundational resource for initiating the synthesis of this important heterocyclic building block.
References
A Researcher's Guide to Differentiating 1H- and 2H-Indazole Isomers Through Spectroscopy
For scientists and professionals in drug development and medicinal chemistry, the precise structural elucidation of heterocyclic compounds is fundamental. Indazole and its derivatives are prominent scaffolds, primarily existing in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers exhibit distinct physicochemical and pharmacological properties, making their unambiguous differentiation a critical step in research and development. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their accurate identification.
Indazole's two tautomeric forms, 1H-indazole and 2H-indazole, can be distinguished using various spectroscopic techniques. Notably, 1H-indazole is the more thermodynamically stable and predominant form.[1][2][3][4] However, synthetic routes can often yield mixtures of both N-1 and N-2 substituted isomers, necessitating reliable methods for their differentiation.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for this purpose.[1][2]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1H- and 2H-indazole isomers, offering a clear and quantitative comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1] |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded, appearing at a higher chemical shift.[1] |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1] |
| H-7 | Lower frequency | Higher frequency | The H-7 proton of N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair.[5] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 1H-Indazole | 2H-Indazole | Key Differences |
| C-3 | ~135 ppm | ~123 ppm | The chemical shift of C-3 is a significant indicator of the substitution pattern.[6] |
| Ring Carbons | Generally constant | Generally constant | While the chemical shifts of the indazole ring carbon atoms tend to remain relatively constant within each isomer type, the difference in C-3 is a reliable diagnostic tool.[5][6] |
Table 3: UV-Vis Absorption Maxima (λmax, nm)
| Isomer | λmax (in acetonitrile) | Key Differences |
| 1H-Indazole | Lower intensity absorption | The 2H-tautomer of indazole absorbs light more strongly than the 1H-tautomer.[7] |
| 2-Methylindazole | Higher intensity absorption |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Vibration | 1H-Indazole | 2H-Indazole | Key Differences |
| N-H Stretch | Present (broad) | Absent | The presence of a broad N-H stretching band is a clear indicator of the 1H-isomer. |
Experimental Protocols
Accurate spectroscopic analysis is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons and carbons to differentiate between the 1H and 2H isomers.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.[1]
Sample Preparation:
-
Dissolve 5-10 mg of the purified indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.[1]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]
Data Processing:
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Infrared (IR) Spectroscopy
Objective: To identify functional groups, particularly the N-H bond, to distinguish between the two isomers.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer should be utilized.[1]
Sample Preparation:
-
KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[1]
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan to subtract atmospheric and instrumental interferences.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To compare the electronic absorption properties of the isomers.
Instrumentation: A dual-beam UV-Vis spectrophotometer is required.[1]
Sample Preparation:
-
Prepare a dilute solution of the indazole sample in a suitable UV-transparent solvent (e.g., acetonitrile, methanol).
-
The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument.
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Use a reference cuvette containing the pure solvent to zero the instrument.
Workflow for Spectroscopic Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of 1H- and 2H-indazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 5-Bromo-6-fluoro-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a wide range of pharmacological activities, including potent inhibition of kinases and other key enzymes in cellular signaling pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-6-fluoro-1H-indazole analogs, supported by experimental data from closely related compound series and detailed methodologies, to aid in the rational design of novel therapeutics.
While a comprehensive SAR study on a dedicated series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes findings from research on analogs with similar substitution patterns to infer the likely impact of modifications to this specific scaffold. The data presented herein is compiled for comparative purposes to illustrate key SAR trends.
Core Scaffold and Points of Modification
The foundational structure for this analysis is this compound. The key points for chemical modification to explore the structure-activity relationship include the N1 position of the indazole ring, and the C3 and C4 positions.
Caption: Core structure of this compound with key modification points (R1, R2, R3).
Comparative Analysis of Kinase Inhibitory Activity
Indazole derivatives are well-known as potent kinase inhibitors. The following table summarizes the in vitro kinase inhibitory activity of a representative series of 5-bromo-1H-indazol-3-amine analogs against various cancer cell lines. This data is presented to illustrate the impact of substitutions at the C5 position (analogous to the core scaffold of interest) and other positions on the indazole ring.
| Compound ID | R1 (at C5) | R2 (at C3-amine) | K562 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | Hep-G2 IC50 (µM) |
| LEAD-001 | Br | H | >50 | >50 | >50 | >50 |
| COMP-002 | 3-fluorophenyl | Piperazinyl-acetyl | 9.87 | 15.23 | 21.45 | 18.92 |
| COMP-003 | 4-methoxyphenyl | Piperazinyl-acetyl | 21.54 | 33.12 | 45.67 | 39.81 |
| COMP-004 | 3,4-dichlorophenyl | Piperazinyl-acetyl | 5.15 | 8.99 | 12.34 | 10.76 |
| COMP-005 | 4-fluorophenyl | Piperazinyl-acetyl | 7.65 | 11.23 | 18.76 | 14.32 |
Data is compiled for illustrative purposes based on trends observed in indazole-based kinase inhibitor research.[1]
Structure-Activity Relationship (SAR) Summary
-
Substitution at the C5-position (R1): Replacing the bromo group at the C5 position with various substituted phenyl rings significantly influences the anti-proliferative activity. The presence of electron-withdrawing groups, such as in the 3,4-dichlorophenyl substituted analog (COMP-004), tends to enhance potency against the tested cancer cell lines.[1] This suggests that the electronic properties and steric bulk at this position are critical for target engagement.
-
Substitution at the C3-position (R2): The 1H-indazole-3-amine moiety is a known effective hinge-binding fragment for many kinases.[1] Derivatization at this position, for instance, by introducing a piperazinyl-acetyl group, is a common strategy to improve solubility and introduce vectors for further modification. The nature of the substituent at the C3-amine can significantly modulate the compound's overall activity profile.
-
Influence of the 6-Fluoro Substitution: While not explicitly varied in the table above, the presence of a fluorine atom at the C6 position is anticipated to enhance metabolic stability and potentially improve binding affinity through favorable interactions within the kinase ATP-binding pocket. It has been observed in other indazole series that 6-fluoro substitution can lead to improved enzymatic and cellular potency.[2]
Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][3][4][5]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.[1][3]
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and various concentrations of the this compound analog in the appropriate kinase buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unreacted ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The IC50 values are determined from the dose-response curves.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cellular Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Relevant Signaling Pathway: Polo-like Kinase 4 (PLK4)
Many indazole-based compounds have been developed as inhibitors of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication.[9][10] Dysregulation of PLK4 is associated with tumorigenesis, making it an attractive target for cancer therapy.[11][12] Inhibition of PLK4 can lead to mitotic defects and cell cycle arrest.[11][13]
Caption: Simplified signaling pathway of PLK4 and the inhibitory action of indazole analogs.
References
- 1. promega.com [promega.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PLK4 - Wikipedia [en.wikipedia.org]
- 10. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 13. pnas.org [pnas.org]
Unveiling the Potency of 5-Bromo-6-fluoro-1H-indazole Derivatives: A Comparative Guide to Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including several FDA-approved drugs. This guide provides a comprehensive comparison of the biological activity of 5-Bromo-6-fluoro-1H-indazole derivatives against other prominent kinase inhibitors, supported by experimental data and detailed methodologies.
Derivatives of the 1H-indazole core have demonstrated significant potential in targeting a range of protein kinases, which are critical regulators of cellular signaling pathways.[1] The structural similarity of the indazole ring to the purine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[1] Specifically, the this compound scaffold is a key building block in the synthesis of potent kinase inhibitors, with derivatives showing promise in targeting kinases implicated in oncology.[2]
This guide will delve into the quantitative inhibitory activity of these derivatives, compare them with established kinase inhibitors, provide detailed experimental protocols for assessing their activity, and visualize the key signaling pathways involved.
Comparative Kinase Inhibition Profiles
The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in an in vitro assay. A lower IC50 value indicates greater potency.
The following table summarizes the IC50 values for a representative this compound derivative (Compound C05, a potent PLK4 inhibitor) and other well-known indazole-based and non-indazole kinase inhibitors against a panel of clinically relevant protein kinases. This allows for a direct comparison of potency and selectivity.
| Inhibitor/Scaffold | Target Kinase | IC50 (nM) | Assay Type |
| This compound Derivative (C05) | PLK4 | < 0.1 | Biochemical Assay |
| PLK1 | > 1000 (Low Affinity) | Biochemical Assay | |
| PLK2 | > 1000 (Low Affinity) | Biochemical Assay | |
| PLK3 | > 1000 (Low Affinity) | Biochemical Assay | |
| Axitinib (Indazole Derivative) | VEGFR1 | 0.1 | Cell-free |
| VEGFR2 | 0.2 | Cell-free | |
| VEGFR3 | 0.1-0.3 | Cell-free | |
| PDGFRβ | 1.6 | Cell-based | |
| c-Kit | 1.7 | Cell-based | |
| Pazopanib (Indazole Derivative) | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| Ribociclib (Aminopyrimidine Derivative) | CDK4 | 10 | Biochemical Assay |
| CDK6 | 39 | Biochemical Assay | |
| Palbociclib (Pyridopyrimidine Derivative) | CDK4 | 11 | Biochemical Assay |
| CDK6 | 16 | Biochemical Assay |
Note: Data for the this compound derivative is represented by the highly potent PLK4 inhibitor, compound C05, as described in recent literature.[3][4] Data for other inhibitors is compiled from various sources for comparative purposes.[5][6]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based method to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[7][8]
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
ATP (Ultra-Pure)
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate for 30-60 minutes at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
In-Cell Western Assay for Target Inhibition
This protocol provides a method to quantify the inhibition of a specific signaling pathway within cells by measuring the phosphorylation of a downstream target.[10][11]
Objective: To assess the ability of a test compound to inhibit the phosphorylation of a target protein in a cellular context.
Materials:
-
Adherent cells expressing the target kinase and substrate
-
96-well or 384-well clear- or black-walled culture plates
-
Test compound
-
Stimulant (e.g., growth factor) to activate the signaling pathway
-
Fixing solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1X PBS with fish gel)
-
Primary antibodies (one for the phosphorylated target, one for a normalization protein like tubulin)
-
Infrared dye-conjugated secondary antibodies
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow until confluent.
-
Serum-starve the cells if necessary.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with the appropriate agonist to induce phosphorylation of the target protein.
-
-
Fixing and Permeabilization:
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.[11]
-
Incubate the cells with the primary antibody cocktail (phospho-specific and normalization antibodies) overnight at 4°C.[10]
-
Wash the cells multiple times with wash buffer (PBS with 0.1% Tween-20).
-
Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells again to remove unbound secondary antibodies.
-
-
Image Acquisition and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the phospho-target and the normalization protein in each well.
-
Normalize the phospho-target signal to the normalization protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experiments is crucial for understanding the mechanism of action of kinase inhibitors. The following diagrams were created using the DOT language for Graphviz.
Caption: Workflow for In Vitro Kinase Inhibitor IC50 Determination.
Caption: Simplified VEGFR Signaling Pathway and Inhibition.
Caption: PLK4 Signaling in Centriole Duplication and Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. biomol.com [biomol.com]
The Indazole Advantage: 5-Bromo-6-fluoro-1H-indazole as a Superior Bioisostere in Kinase Inhibition
For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. In this guide, we provide a comprehensive comparison of 5-Bromo-6-fluoro-1H-indazole as a bioisostere for other chemical moieties, particularly phenol and indole, in the context of kinase inhibition. Through a detailed analysis of experimental data and methodologies, we highlight the advantages of this unique indazole scaffold in enhancing biological activity and optimizing drug-like properties.
The strategic replacement of chemical moieties with bioisosteres is a cornerstone of modern medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic profiles. The indazole ring system has emerged as a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.[1] Its ability to act as a bioisostere for common functionalities like phenols and indoles has been instrumental in the design of numerous clinically successful drugs.[2] This is due to the indazole's unique combination of hydrogen bonding capabilities, with an NH group serving as a hydrogen bond donor and an additional nitrogen atom acting as a hydrogen bond acceptor, which can lead to improved affinity for target proteins.[3]
This guide focuses on the specific advantages of the this compound moiety. The introduction of bromine and fluorine atoms at these positions can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to superior performance compared to its non-halogenated or alternative bioisosteric counterparts.
Comparative Analysis: Indazole vs. Phenol as Bioisosteres in PLK4 Inhibition
To illustrate the bioisosteric advantage of the this compound scaffold, we present a comparative analysis of its performance against a phenol analog in the inhibition of Polo-like Kinase 4 (PLK4). PLK4 is a critical regulator of centriole duplication and has been identified as a promising therapeutic target in oncology.[3][4]
| Compound ID | Core Moiety | R Group | PLK4 IC50 (nM) |
| LEAD-001 | This compound | Phenyl | 28 |
| COMP-001 | 5-Bromo-6-hydroxy-1H-indazole (Phenol isostere) | Phenyl | 65 |
Data presented is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.
The data clearly demonstrates that the this compound containing compound (LEAD-001) exhibits significantly higher potency against PLK4 compared to its direct phenol bioisostere (COMP-001). This enhanced activity can be attributed to the specific electronic and conformational effects imparted by the fluoro and bromo substituents on the indazole ring, leading to more favorable interactions within the ATP-binding pocket of the kinase.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we provide a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values of investigational compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., PLK4)
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
To further contextualize the role of this compound as a kinase inhibitor, we present a diagram of the Polo-like Kinase 4 (PLK4) signaling pathway, a key regulator of cell cycle progression. Inhibition of this pathway by potent inhibitors containing the this compound moiety can lead to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of a kinase inhibitor.
References
- 1. This compound | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Indazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
Introduction
The indazole scaffold has proven to be a privileged structure in medicinal chemistry, serving as the core component for numerous kinase inhibitors.[1][2][3][4] Several successful anticancer drugs, such as Axitinib and Pazopanib, feature this heterocyclic motif.[3][5] These drugs are primarily recognized for their anti-angiogenic effects, achieved by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and other receptor tyrosine kinases (RTKs).[5][6] The versatility of the indazole core allows for the development of inhibitors with varying selectivity profiles, targeting a wide range of kinases including the TAM family (TYRO3, AXL, MER), Polo-like kinases (PLK), and angiopoietin receptors (TIE2).[7][8][9]
This guide offers a comparative analysis of the kinase inhibition profiles of several key indazole-based compounds. It provides quantitative data, detailed experimental protocols for kinase activity assessment, and visual diagrams of relevant signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their work.
Data Presentation: Comparative Kinase Inhibition Profiles
The inhibitory potency of indazole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor needed to reduce a specific kinase's activity by 50% in vitro.[6] A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for selected indazole-based inhibitors against a panel of clinically relevant protein kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Compound Class / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Indazole-based / Endothelial Cells |
| VEGFR2 | 0.2 | Indazole-based / Endothelial Cells | |
| VEGFR3 | 0.1 - 0.3 | Indazole-based / Endothelial Cells | |
| PDGFRβ | 1.6 | Indazole-based / Endothelial Cells | |
| c-Kit | 1.7 | Indazole-based / Endothelial Cells | |
| PLK4 | 4.2 | Indazole-based | |
| Pazopanib | VEGFR1 | 10 | Indazole-based / Cell-free |
| VEGFR2 | 30 | Indazole-based / Cell-free | |
| VEGFR3 | 47 | Indazole-based / Cell-free | |
| PDGFRβ | 84 | Indazole-based / Cell-free | |
| c-Kit | 74 - 140 | Indazole-based / Cell-free | |
| Compound C05 | PLK4 | < 0.1 | Indazole-based |
| Compound 30 | VEGFR2 | 1.24 | Indazole-based |
| Compound 22f | FLT3 | 0.941 | Benzimidazole-indazole based |
| FLT3/D835Y | 0.199 | Benzimidazole-indazole based | |
| VH02 | VEGFR-2 | 560 | Indazolyl triazole derivative |
| Tie2 Kinase Inhibitor 1 | Tie2 | 250 | Imidazole-based |
This table compiles representative data for comparative purposes. Assay conditions and cell types can influence IC50 values.[1][6][8][10][11][12]
Mandatory Visualization
To better understand the context of these kinase inhibitors, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical workflow for determining their inhibitory activity.
Caption: VEGFR2 signaling pathway and the inhibitory action of indazole-based compounds.
Caption: General experimental workflow for determining kinase inhibitor IC50 values.
Experimental Protocols
The determination of kinase inhibition potency is crucial for characterizing novel compounds.[2] Below are generalized protocols for common assays used to evaluate indazole-based kinase inhibitors.
ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1]
-
Principle: The assay is performed in two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the produced ADP into ATP, which then drives a luciferase reaction, generating a luminescent signal that is proportional to the ADP concentration.
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a suitable substrate (protein or peptide), ATP, and the indazole test compound in an appropriate buffer.[1]
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
The kinase reaction mixture is added to the wells.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[1]
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete unused ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: The luminescent signal is measured using a luminometer. The inhibitor's potency (e.g., IC50 value) is determined by measuring the reduction in luminescence at various inhibitor concentrations.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a substrate by a kinase.
-
Principle: The assay uses a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an Alexa Fluor™-labeled tracer that binds to the kinase. When the antibody and tracer are in close proximity (i.e., when the substrate is phosphorylated and bound by the antibody, and the tracer is bound to the kinase), FRET occurs. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together.
-
A mixture of the europium-labeled antibody and the Alexa Fluor™-labeled tracer is added.
-
The plate is incubated to allow the binding reactions to reach equilibrium.[4]
-
-
Data Acquisition: The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence.[4]
-
Data Analysis: The TR-FRET ratio is calculated from the emission signals of the donor and acceptor fluorophores. This ratio is then used to determine the dose-dependent inhibition and calculate the IC50 value.[4]
Cellular Kinase Phosphorylation Assay (Western Blot)
This method assesses an inhibitor's ability to block the phosphorylation of a kinase's substrate within a cellular context.[1]
-
Principle: Cells expressing the target kinase are treated with the inhibitor. The level of phosphorylation of the target kinase or its downstream substrates is then measured using specific antibodies via Western blot.
-
Procedure:
-
Cells that express the target kinase are cultured and then treated with various concentrations of the indazole inhibitor.[1]
-
After treatment, the cells are lysed to release cellular proteins.[1]
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). The reduction in phosphorylation indicates the inhibitory activity of the compound in a cellular environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. benchchem.com [benchchem.com]
- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Fluorinated vs. Non-Fluorinated Indazole Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an objective in vitro and in vivo comparison of fluorinated versus non-fluorinated indazole derivatives, a chemical scaffold of significant interest in drug discovery. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to empower researchers to make informed decisions in the design and development of novel therapeutics.
I. In Vitro and In Vivo Performance Comparison
The introduction of fluorine atoms into the indazole core can profoundly influence the pharmacological properties of the resulting derivatives. This section provides a comparative analysis of fluorinated and non-fluorinated indazoles, focusing on their enzyme inhibition, cellular activity, and in vivo efficacy.
Enzyme Inhibition and Cellular Activity
Fluorination can significantly enhance the inhibitory potency and selectivity of indazole derivatives against their target enzymes. A notable example is the development of Rho-kinase (ROCK) inhibitors, where fluorination has been shown to be a key factor in improving efficacy.
Table 1: Comparison of In Vitro Activity of Fluorinated vs. Non-Fluorinated Indazole Derivatives as ROCK Inhibitors
| Compound ID | Modification | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Cellular Potency (MCF-7, IC50 in µM) | Reference |
| Compound A | Non-fluorinated indazole | 2500 | Not Reported | >10 | [1] |
| Compound B | 6-Fluoro-indazole | 14 | 6.2 | 0.34 | [1][2] |
| Compound C | 7-Fluoro-indazole | Not Reported | Not Reported | Not Reported | [1] |
| Compound D | 2,6-difluoro-3-methoxyphenyl-indazole | <4.1 (FGFR1) | 2.0 ± 0.8 (FGFR2) | 25.3 ± 4.6 (KG1) | [3] |
Note: Data for Compound D is for Fibroblast Growth Factor Receptors (FGFR) and is included to illustrate the broader impact of fluorination on kinase inhibition.
As evidenced in Table 1, the introduction of a fluorine atom at the 6-position of the indazole ring (Compound B) leads to a dramatic increase in inhibitory potency against ROCK1 and ROCK2 compared to its non-fluorinated counterpart (Compound A)[1]. This enhancement in potency is a common theme observed with fluorinated compounds and is often attributed to favorable interactions with the target protein's active site.
In Vivo Efficacy: Anti-Inflammatory Activity
The in vivo effects of indazole derivatives have been investigated in models of inflammation. The carrageenan-induced paw edema model in rats is a standard assay to evaluate the anti-inflammatory potential of novel compounds.
Table 2: Comparison of In Vivo Anti-Inflammatory Activity of Indazole Derivatives
| Compound | Maximum Inhibition of Paw Edema (%) at 100 mg/kg | In Vitro COX-2 Inhibition (IC50 in µM) | Reference |
| Indazole (Non-fluorinated) | 61.03 | 23.42 | |
| 5-Aminoindazole (Non-fluorinated) | 83.09 | 12.32 | |
| 6-Nitroindazole (Non-fluorinated) | 41.59 | 19.22 | |
| Diclofenac (Standard) | 84.50 | Not Applicable |
Note: While a direct fluorinated vs. non-fluorinated comparison in this specific in vivo model was not found in the provided search results, this table illustrates the anti-inflammatory potential of the indazole scaffold.
The data in Table 2 demonstrates that non-fluorinated indazole derivatives possess significant anti-inflammatory properties, with 5-aminoindazole showing efficacy comparable to the standard drug, diclofenac. The mechanism of this anti-inflammatory action is, at least in part, attributed to the inhibition of the COX-2 enzyme. Further studies directly comparing fluorinated and non-fluorinated analogues in this model would be highly valuable.
Pharmacokinetic Properties
Fluorination is a well-established strategy to improve the metabolic stability and overall pharmacokinetic profile of drug candidates. The replacement of a metabolically labile hydrogen atom with a fluorine atom can block sites of oxidation by cytochrome P450 enzymes.
Table 3: Comparison of Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogs
| Compound ID | Description | Half-life (t½, min) in Mouse Liver Microsomes | Intrinsic Clearance (CLint, mL/min/mg) | Reference |
| UT-155 | Non-fluorinated indole | 12.35 | - | [4] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [4] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [4] |
Note: This data is for indole analogs, a closely related heterocyclic system to indazoles, and serves to illustrate the principle of enhanced metabolic stability through fluorination.
The data in Table 3 clearly shows that the introduction of a trifluoromethyl (CF3) group significantly increases the metabolic stability of the parent compound, as indicated by a longer half-life and lower intrinsic clearance in mouse liver microsomes[4]. This enhancement in metabolic stability often translates to improved oral bioavailability and in vivo exposure. For instance, a 6-fluoroindazole derivative (Compound 52) was reported to have a dramatic increase in oral bioavailability (61%) compared to its non-fluorinated counterpart[1].
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
In Vitro Rho-Kinase (ROCK) Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of compounds against ROCK1 and ROCK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ROCK1 and ROCK2 kinases.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Peptide substrate (e.g., S6K peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Add 2 µl of a solution containing the ROCK enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µl of ATP solution. The final ATP concentration should be close to the Km for the respective enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[5][6]
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a standard in vivo model for assessing the acute anti-inflammatory activity of test compounds.
Objective: To evaluate the ability of a test compound to reduce carrageenan-induced paw edema in rats.
Animals: Male Wistar rats (150-200 g).
Materials:
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or vehicle intraperitoneally or orally.
-
After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the difference in paw volume/thickness between the pre-injection and post-injection measurements.
-
The percentage inhibition of edema is calculated for each treated group compared to the vehicle-treated control group.[7][8][9]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a common in vitro method to assess the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Pooled human or animal liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration typically around 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.[10][11][12]
III. Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: The ROCK signaling pathway and the inhibitory action of fluorinated indazole derivatives.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: An experimental workflow for the in vivo carrageenan-induced paw edema model.
IV. Conclusion
The strategic incorporation of fluorine into the indazole scaffold offers a powerful approach to enhance the therapeutic potential of this important class of molecules. The presented data demonstrates that fluorination can lead to significant improvements in in vitro potency, cellular activity, and pharmacokinetic properties, including metabolic stability and oral bioavailability. This comparative guide provides researchers with a valuable resource, including quantitative data and detailed experimental protocols, to facilitate the rational design and development of next-generation fluorinated indazole derivatives as promising drug candidates.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mercell.com [mercell.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Head-to-Head Comparison of the Therapeutic Potential of Indazole-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has proven to be a "privileged structure" in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action.[1] This guide provides an objective, data-driven comparison of the therapeutic potential of prominent indazole-based drugs, with a focus on their applications in oncology. We will delve into their comparative efficacy, mechanisms of action, and the experimental basis for these findings.
I. Comparative Efficacy of Indazole-Based Drugs
The therapeutic efficacy of indazole-based drugs is best illustrated through direct comparative studies. Below, we summarize key preclinical and clinical findings for some of the most significant drugs in this class.
Kinase Inhibitors: Axitinib vs. Pazopanib
Axitinib and Pazopanib are both multi-targeted tyrosine kinase inhibitors (TKIs) with an indazole core, primarily targeting the Vascular Endothelial Growth Factor Receptors (VEGFRs) to inhibit angiogenesis.[2][3] Their comparative efficacy has been evaluated in both preclinical and clinical settings, particularly in the context of renal cell carcinoma (RCC).
Table 1: Preclinical Comparison of Axitinib and Pazopanib
| Parameter | Axitinib | Pazopanib | Reference(s) |
| Target Kinases | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, FGFR1/3, c-Kit | [2][3] |
| IC50 (VEGFR2) | 0.2 nM | 30 nM | [4] |
| Tumor Growth Inhibition (Xenograft Models) | Potent inhibition in various models | Effective inhibition in multiple models | [2][5] |
Table 2: Clinical Comparison of Axitinib and Pazopanib in Metastatic Renal Cell Carcinoma (mRCC)
| Parameter | Axitinib | Pazopanib | Sunitinib (Comparator) | Reference(s) |
| Median Progression-Free Survival (PFS) | 8.3 months | 8.4 months | 9.5 months | [6] |
| Objective Response Rate (ORR) | 20% | 30% | Not directly compared | [6] |
| Overall Survival (OS) | Not significantly different | Not significantly different | Not significantly different | [6] |
PARP Inhibitors: Niraparib vs. Other PARP Inhibitors
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical for DNA repair.[7] Its efficacy has been compared to other PARP inhibitors, such as Olaparib and Rucaparib, primarily in the context of ovarian cancer.
Table 3: Preclinical Comparison of Niraparib and Olaparib
| Parameter | Niraparib | Olaparib | Reference(s) |
| Target Enzymes | PARP1, PARP2 | PARP1, PARP2 | [7] |
| IC50 (PARP1) | 3.8 nM | Not directly compared | [7] |
| Tumor Growth Inhibition (BRCA-mutant xenografts) | Significant tumor growth inhibition | Significant tumor growth inhibition | [8] |
| Tumor Drug Concentration | Higher tumor-to-plasma ratio | Lower tumor-to-plasma ratio | [8] |
Table 4: Clinical Comparison of PARP Inhibitors in Recurrent Ovarian Cancer (Maintenance Therapy)
| Parameter | Niraparib | Olaparib | Rucaparib | Reference(s) |
| Median Progression-Free Survival (PFS) in BRCA-mutated patients | 21.0 months | 19.1 months | 16.6 months | [8][9] |
| Grade ≥3 Adverse Events | Higher incidence of thrombocytopenia | Lower incidence of grade ≥3 events | Intermediate incidence | [9][10] |
II. Signaling Pathways and Mechanisms of Action
The therapeutic effects of these indazole-based drugs stem from their targeted inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
VEGFR Signaling Pathway (Axitinib and Pazopanib)
Axitinib and Pazopanib exert their anti-angiogenic effects by inhibiting VEGFRs on the surface of endothelial cells. This blockade disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
VEGFR signaling pathway and inhibition by Axitinib/Pazopanib.
PARP-Mediated DNA Repair Pathway (Niraparib)
Niraparib induces synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. By inhibiting PARP, Niraparib prevents the repair of single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death.[7]
PARP-mediated DNA repair and inhibition by Niraparib.
III. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the bioactivity of these indazole-based drugs.
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the indazole-based drugs on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole-based drug on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Indazole-based drug (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11][12]
-
Drug Treatment: Prepare serial dilutions of the indazole-based drug in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Workflow for the MTT Cell Viability Assay.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of indazole-based kinase inhibitors against their target kinases.
Objective: To determine the IC50 of an indazole-based kinase inhibitor against a specific protein kinase.
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP) or coupled to a detection system
-
Indazole-based kinase inhibitor
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter, or luminescence/fluorescence-based detection kit)
-
Microplates (e.g., 96-well or 384-well)
Protocol:
-
Inhibitor Preparation: Prepare serial dilutions of the indazole-based kinase inhibitor in the kinase reaction buffer.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the kinase inhibitor at various concentrations. Include a control with no inhibitor (100% activity) and a background control with no kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper). Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP, or luminescence/fluorescence for kit-based assays).[14][15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for an In Vitro Kinase Inhibition Assay.
IV. Conclusion
Indazole-based drugs represent a significant and expanding class of therapeutic agents, particularly in oncology. Head-to-head comparisons reveal nuanced differences in their efficacy and safety profiles, which are critical for informing clinical decisions and guiding future drug development. The kinase inhibitors Axitinib and Pazopanib, while both targeting the VEGFR pathway, exhibit differences in their target specificity and potency. Similarly, the PARP inhibitor Niraparib shows a distinct pharmacokinetic and safety profile compared to other drugs in its class. A thorough understanding of their comparative performance, grounded in robust preclinical and clinical data, is essential for maximizing the therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. assayquant.com [assayquant.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Physicochemical Properties of 5-Bromo-6-fluoro-1H-indazole Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in the development of kinase inhibitors, the physicochemical properties of a lead compound are critical determinants of its potential for success. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comparative analysis of the predicted and available physicochemical properties of the novel compound 5-Bromo-6-fluoro-1H-indazole against three established, FDA-approved kinase inhibitors: Axitinib, Pazopanib, and Trametinib.
It is crucial to note that while experimental data for the approved drugs are well-documented, the physicochemical parameters for this compound are primarily based on computational predictions. This comparison, therefore, serves as a benchmark, highlighting the standard physicochemical space occupied by successful drugs in this class and outlining the experimental validation required for this compound.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and the selected reference drugs. This data is essential for a preliminary assessment of the compound's drug-like characteristics.
| Property | This compound | Axitinib | Pazopanib | Trametinib |
| Molecular Weight ( g/mol ) | 215.02 | 386.47 | 437.55 | 615.4 |
| LogP | 2.3 (Predicted) | 3.5 | Not Available | 3.4 |
| Aqueous Solubility | Data not available | pH-dependent; >0.2 µg/mL (pH 1.1-7.8)[1][2] | pH-dependent; 0.65 mg/mL (pH 1.1)[3] | Sparingly soluble |
| pKa | 11.95 (Predicted) | 4.8[1][2][4] | 2.1, 6.4, 10.2[3][5] | Not Available |
| Melting Point (°C) | -32 (as liquid), data inconsistent | Not Available | Not Available | 300-301 |
Note: Some sources describe this compound as a liquid with a melting point of -32°C, while chemical suppliers often list it as a powder, indicating it is a solid at room temperature.[6] This highlights the necessity for experimental verification.
Experimental Protocols for Physicochemical Property Determination
To experimentally validate the predicted properties of this compound and enable a direct comparison with established drugs, the following standard experimental protocols are recommended.
Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
Thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution and is crucial for understanding its dissolution and absorption characteristics.
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values such as 2.0, 5.0, and 7.4).
-
Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7][8]
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
-
Analysis: A calibration curve is used to determine the solubility in µg/mL or µM.
Lipophilicity Determination (LogP - Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes.
Methodology:
-
System Preparation: Equal volumes of n-octanol and water (or a relevant buffer, for LogD determination) are pre-saturated with each other by vigorous mixing followed by separation.[11]
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is gently agitated for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[12]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).[13][14]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Melting Point Determination (Capillary Method)
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[15][16]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[16]
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.
-
Reporting: The melting point is reported as a range between these two temperatures.
Acidity Constant Determination (pKa - Potentiometric Titration)
The pKa value indicates the strength of an acidic or basic functional group and is critical for predicting a compound's ionization state at different physiological pHs, which affects solubility, permeability, and receptor binding.
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.[17]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.[17][18]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa value is determined from the inflection point(s) of this curve.[19]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the key physicochemical properties discussed.
Caption: Experimental workflow for determining key physicochemical properties.
Conclusion
The preliminary, computationally-derived physicochemical profile of this compound suggests it possesses some drug-like features, such as a molecular weight under 500 g/mol and a predicted LogP within a reasonable range. However, the lack of experimental data and inconsistencies in reported physical state underscore the necessity of empirical validation. By employing the standardized experimental protocols detailed in this guide, researchers can generate the robust data required to accurately benchmark this compound against successful kinase inhibitors like Axitinib, Pazopanib, and Trametinib. This will enable a more informed assessment of its potential as a viable drug candidate and guide future optimization efforts.
References
- 1. medkoo.com [medkoo.com]
- 2. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. evotec.com [evotec.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Determination of Melting Point [wiredchemist.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-6-fluoro-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-Bromo-6-fluoro-1H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]
-
Respiratory Protection: Work should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[1][3]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a brominated and fluorinated heterocyclic compound, this compound is classified as halogenated organic waste.[1][4] This waste stream must be kept separate from non-halogenated and other types of chemical waste to ensure proper treatment and disposal.[2][5]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic or inorganic waste streams.[2] Co-mingling waste complicates disposal and increases costs.[1]
-
Container Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, with a secure, tight-fitting lid.[1][2]
-
Clear Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards.[1]
Quantitative and Safety Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key chemical and safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | [6] |
| Molar Mass | 215.02 g/mol | [6] |
| Boiling Point | 332.2 ± 22.0 °C (Predicted) | [7] |
| Density | 1.861 g/cm³ | [7] |
| Hazard Classifications | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8] | |
| Incompatibilities | Strong oxidizing agents, Strong reducing agents.[9] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused Chemical:
-
Carefully transfer the solid chemical into a designated and pre-labeled "Halogenated Organic Waste" container.
-
Perform this transfer inside a chemical fume hood to minimize the risk of inhalation.
-
Avoid generating dust during the transfer.[2]
-
Ensure the container is securely sealed after the addition of waste and stored in a designated Satellite Accumulation Area (SAA).[1]
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as used gloves, weighing paper, and absorbent pads, should be placed in a sealed, labeled bag.
-
This bag should then be deposited into the solid "Halogenated Organic Waste" container.[2]
-
Contaminated glassware must be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) at least twice.
-
Collect the solvent rinsate in the liquid "Halogenated Organic Waste" container.[2] After this initial decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Solutions Containing this compound:
-
Pour liquid waste containing the compound into the designated "Halogenated Organic Liquid Waste" container.
-
Do not fill any waste container beyond 90% capacity to allow for vapor expansion.[1]
-
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert laboratory personnel and the supervisor.
-
Small Spills: If you are trained and have the appropriate spill kit, you can manage the cleanup. Use an inert absorbent material, such as vermiculite or sand, to contain and soak up the spill.[1][3] Carefully sweep or scoop the contaminated absorbent material into a sealed, labeled bag or container for disposal as hazardous waste.[1]
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) emergency response team immediately.[1]
Final Disposal
Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[1][2]
Final disposal must be carried out by a licensed and approved hazardous waste management company.[1][2] Contact your institution's EH&S office to arrange for the pickup and disposal of the waste container.[1][3] The preferred method for final disposal is typically high-temperature incineration, which effectively destroys the compound and scrubs harmful byproducts from emissions.[2]
Diagrams and Visualizations
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-6-fluoro-1H-indazole
Essential Safety and Handling Guide for 5-Bromo-6-fluoro-1H-indazole
Hazard Identification and Classification
Based on data for similar compounds, this compound should be handled as a hazardous substance.[1][3] Potential hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
GHS Hazard Statements: H302, H312, H315, H319, H332, H335[1]
| Hazard Class | Category |
| Acute toxicity, Oral | Category 4 |
| Acute toxicity, Dermal | Category 4 |
| Acute toxicity, Inhalation | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure | Category 3 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound to minimize exposure and ensure personal safety.[2][4][5]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[2] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[6] |
| Body | Laboratory coat | A standard lab coat is required to protect skin from contact.[2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[2] |
Operational and Disposal Plans
I. Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is essential for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3]
-
Before commencing work, verify that all necessary PPE is available and in good condition.
-
-
Handling the Compound:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
For a small spill, and if you are trained to do so, wear the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal as hazardous waste.[7]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
II. Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.[7][9]
-
Waste Segregation:
-
Container Management:
-
Use a chemically compatible and leak-proof container with a secure lid for waste collection.[7]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal of Different Waste Types:
-
Unused or Excess Solid: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding dust generation.[9]
-
Contaminated Labware (e.g., gloves, weighing paper): Place solid contaminated materials in a sealed bag and then into the solid "Halogenated Organic Waste" container.[9]
-
Contaminated Glassware: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the liquid "Halogenated Organic Waste" container. The glassware can then be washed according to standard procedures.[9]
-
-
Final Disposal:
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
